molecular formula C9H13BrF2 B13515465 2-Bromo-7,7-difluorospiro[3.5]nonane

2-Bromo-7,7-difluorospiro[3.5]nonane

カタログ番号: B13515465
分子量: 239.10 g/mol
InChIキー: WEIDDGLAFQJVLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-7,7-difluorospiro[3.5]nonane is a useful research compound. Its molecular formula is C9H13BrF2 and its molecular weight is 239.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-7,7-difluorospiro[3.5]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-7,7-difluorospiro[3.5]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H13BrF2

分子量

239.10 g/mol

IUPAC名

2-bromo-7,7-difluorospiro[3.5]nonane

InChI

InChI=1S/C9H13BrF2/c10-7-5-8(6-7)1-3-9(11,12)4-2-8/h7H,1-6H2

InChIキー

WEIDDGLAFQJVLB-UHFFFAOYSA-N

正規SMILES

C1CC(CCC12CC(C2)Br)(F)F

製品の起源

United States
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional architectures is a defining paradigm in modern drug discovery. Among the most privileged scaffolds in this domain are fluorinated spirocycles. 2-Bromo-7,7-difluorospiro[3.5]nonane (CAS: 2639425-78-6) represents a premium, highly functionalized building block designed to act as a bioisostere for bulky lipophilic groups. By combining the rigid, orthogonal geometry of a spiro[3.5]nonane core with the metabolic shielding of a gem-difluoro moiety, this compound enables researchers to optimize pharmacokinetic profiles while providing a versatile synthetic handle (the secondary bromide) for late-stage functionalization[1].

Physicochemical Profile & Structural Rationale

The structural logic of 2-bromo-7,7-difluorospiro[3.5]nonane is rooted in its ability to modulate both the physicochemical and metabolic properties of a drug candidate. The spirocyclic framework increases the fraction of sp3 carbons (Fsp3), which correlates strongly with improved aqueous solubility and reduced off-target toxicity[2]. Simultaneously, the strategic placement of fluorine atoms enhances membrane permeability and blocks cytochrome P450 (CYP450)-mediated oxidation[3].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
CAS Registry Number 2639425-78-6Unique identifier for procurement and registry[1].
Molecular Formula C9H13BrF2Precise atom count for mass spectrometry validation.
Molecular Weight 239.10 g/mol Optimal low-molecular-weight fragment for modular assembly[1].
Fsp3 Fraction 1.00 (9/9 Carbons)Maximizes 3D spatial complexity, escaping "flatland" toxicity[4].
Halogen Handles C2-BromideEnables transition-metal-catalyzed cross-coupling reactions.
Metabolic Shielding C7-gem-DifluoroLowers lipophilicity (LogP) compared to alkyl analogs and prevents oxidation[5].

The Logic of Bioisosteric Replacement

In medicinal chemistry, flat aromatic rings (such as phenyl or substituted benzenes) often suffer from poor solubility and high metabolic clearance. Replacing these flat moieties with small spirocyclic scaffolds—such as the spiro[3.5]nonane system—maintains the necessary steric bulk while forcing the molecule into a rigid, three-dimensional conformation[4].

The addition of the gem-difluoro group at the 7-position serves a dual purpose. First, the high electronegativity of fluorine lowers the pKa of adjacent basic amines in the final drug molecule, reducing non-specific binding. Second, the strong C-F bond (approximately 116 kcal/mol) acts as a metabolic roadblock, preventing the rapid phase I oxidative metabolism typically observed in fully hydrogenated cycloalkanes[6].

G A Traditional Flat Scaffold (e.g., Phenyl Ring) B Low Solubility & High CYP450 Clearance A->B Leads to C 2-Bromo-7,7-difluorospiro[3.5]nonane (Bioisosteric Replacement) A->C Scaffold Hopping D Increased Fsp3 Character (3D Conformation) C->D Structural Shift E Gem-Difluoro Shielding (Metabolic Stability) C->E Fluorine Effect F Optimized Pharmacokinetics (High Bioavailability) D->F Enhances E->F Protects

Fig 1. Logic of spirocyclic bioisosteric replacement for optimized pharmacokinetics.

Synthetic Utility & Mechanistic Workflows

The primary synthetic value of 2-bromo-7,7-difluorospiro[3.5]nonane lies in its C2-bromide, which serves as an electrophilic handle for transition-metal catalysis. While sp3-hybridized halides are traditionally challenging substrates for cross-coupling due to slow oxidative addition and competitive β-hydride elimination, modern palladium and nickel catalytic systems have unlocked reliable pathways for sp3-sp2 and sp3-sp3 couplings[4].

G SM 2-Bromo-7,7-difluorospiro[3.5]nonane (CAS: 2639425-78-6) OA Oxidative Addition [Pd(0) -> Pd(II)] SM->OA Pd Catalyst TM Transmetalation (Arylboronic Acid + Base) OA->TM Base / H2O RE Reductive Elimination [Pd(II) -> Pd(0)] TM->RE Intermediate Complex RE->OA Catalyst Regeneration PROD Target Spirocyclic Drug Candidate RE->PROD Product Release

Fig 2. Palladium-catalyzed cross-coupling workflow for spirocyclic functionalization.

Experimental Protocol: Palladium-Catalyzed sp3-sp2 Suzuki-Miyaura Coupling

To integrate this building block into a larger pharmaceutical scaffold, a robust, self-validating protocol is required. The following methodology details the coupling of 2-bromo-7,7-difluorospiro[3.5]nonane with an arylboronic acid.

Step-by-Step Methodology
  • Reagent Preparation: Charge an oven-dried Schlenk flask with 2-bromo-7,7-difluorospiro[3.5]nonane (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K₂CO₃ (3.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial constraint is critical because it accelerates the reductive elimination step, preventing the sterically demanding sp3-sp2 intermediate from undergoing undesired β-hydride elimination.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: The biphasic solvent system is engineered to dissolve both the organic spirocycle and the inorganic base, facilitating transmetalation at the phase interface. Rigorous degassing removes oxygen, which would otherwise act as a radical scavenger and irreversibly oxidize the active Pd(0) species.

  • Thermal Activation: Backfill the flask with Argon and heat the reaction mixture to 90 °C for 12 hours.

    • Causality: The high temperature provides the necessary thermal energy to overcome the significant activation barrier associated with the oxidative addition of palladium into an unactivated, sterically hindered sp3 C-Br bond.

  • Self-Validating Analysis: Withdraw a 50 µL aliquot, dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS.

    • Validation Check: The protocol is self-validating through mass spectrometry. The distinct isotopic doublet of the brominated starting material (m/z 238/240 in a 1:1 ratio) must completely disappear. The appearance of the target mass confirms successful reductive elimination and product formation.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-7,7-difluorospiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, novel molecular scaffolds are of paramount importance. Spirocyclic systems, in particular, have garnered significant attention due to their rigid three-dimensional structures, which can lead to improved target affinity and metabolic stability. The compound 2-Bromo-7,7-difluorospiro[3.5]nonane represents a unique structural motif, combining a spiro[3.5]nonane core with a synthetically versatile bromine handle on the cyclobutane ring and a metabolically robust gem-difluoro group on the cyclohexane ring. Understanding the physicochemical properties of such a molecule is crucial for predicting its behavior in biological systems and for designing synthetic routes and formulations.

This guide provides a comprehensive overview of the predicted and anticipated physicochemical properties of 2-Bromo-7,7-difluorospiro[3.5]nonane. In the absence of extensive experimental data for this specific molecule, this document leverages computational prediction tools, extrapolation from structurally related compounds, and fundamental chemical principles to offer a detailed profile. Furthermore, it outlines robust, field-proven experimental protocols for the empirical determination of these key properties, providing a roadmap for researchers and drug development professionals.

Molecular Profile and Predicted Physicochemical Properties

The unique arrangement of a strained, brominated four-membered ring spiro-fused to a gem-difluorinated six-membered ring dictates the physical and chemical nature of 2-Bromo-7,7-difluorospiro[3.5]nonane.

Molecular Structure:

Chemical structure of 2-Bromo-7,7-difluorospiro[3.5]nonane

Key Molecular Identifiers:

  • Molecular Formula: C₉H₁₃BrF₂

  • Molecular Weight: 240.10 g/mol

  • CAS Number: Not yet assigned.

Computational tools are invaluable for estimating the properties of novel compounds, guiding initial experimental design and prioritization.[1][2][3] The following table summarizes the predicted physicochemical properties for 2-Bromo-7,7-difluorospiro[3.5]nonane, calculated using established quantitative structure-property relationship (QSPR) models.[4]

PropertyPredicted ValueDiscussion
Boiling Point ~220-240 °CThe presence of the polarizable bromine atom and the gem-difluoro group is expected to increase the boiling point compared to the parent spiro[3.5]nonane due to stronger intermolecular dipole-dipole and van der Waals forces.[5][6]
LogP (Octanol/Water) 3.5 - 4.0The molecule is predicted to be quite lipophilic. The large hydrocarbon scaffold and the bromine atom contribute positively to the LogP value. While fluorine is highly electronegative, the effect of fluorination on lipophilicity can be complex and context-dependent.[7][8]
Aqueous Solubility LowConsistent with the high predicted LogP, the aqueous solubility is expected to be low. The absence of hydrogen bond donors and the large nonpolar surface area limit its interaction with water.[9]
pKa Not Ionizable (in physiological range)The molecule lacks acidic or basic functional groups that would ionize within the typical physiological pH range of 1-10.[10]

Anticipated Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of 2-Bromo-7,7-difluorospiro[3.5]nonane. Based on its structure, the following spectral features are anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will be the primary tool for elucidating the structure of this molecule. Predictions can be made using computational software.[11][12][13]

  • ¹H NMR: The spectrum is expected to be complex due to the spirocyclic nature and the presence of diastereotopic protons. Protons on the cyclobutane ring, particularly the one geminal to the bromine, will likely appear at a lower field (downfield shift) compared to the others. The protons on the cyclohexane ring will also exhibit complex splitting patterns, with those alpha to the CF₂ group showing further splitting due to coupling with fluorine.

  • ¹³C NMR: The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the bromine atom will be shifted downfield. The carbon of the CF₂ group will appear as a triplet due to one-bond C-F coupling and will be significantly shifted downfield due to the electronegativity of the fluorine atoms.

  • ¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, which will likely be a complex multiplet due to coupling with the neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.[14]

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region are expected for the sp³ C-H bonds of the cyclobutane and cyclohexane rings.[15]

  • C-F stretching: Strong absorption bands are anticipated in the 1000-1200 cm⁻¹ region, characteristic of the gem-difluoro group.[16]

  • C-Br stretching: A weaker absorption is expected in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation information.[17][18]

  • Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 240 and 242, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[19][20]

  • Fragmentation: Common fragmentation pathways would likely involve the loss of a bromine atom (M-Br)⁺ and fragmentation of the spirocyclic ring system.

Key Physicochemical Parameters: Experimental Determination

While predictions are useful, experimental determination of key physicochemical properties is essential for regulatory purposes and for building accurate structure-activity relationships.

Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[21]

Experimental Protocol: Shake-Flask Method

This method remains the gold standard for LogP determination.

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 2-Bromo-7,7-difluorospiro[3.5]nonane in n-octanol.

  • Partitioning: Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Workflow for Experimental LogP Determination

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Pre-saturate n-Octanol and Water prep_sample 2. Prepare Stock Solution in n-Octanol prep_phases->prep_sample partition 3. Partitioning in Separatory Funnel prep_sample->partition equilibrate 4. Shake to Equilibrate partition->equilibrate separate 5. Phase Separation equilibrate->separate quantify 6. Quantify Concentration (HPLC/GC) separate->quantify calculate 7. Calculate LogP quantify->calculate

Caption: Shake-flask method workflow for LogP determination.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base. For 2-Bromo-7,7-difluorospiro[3.5]nonane, no ionizable groups are present, so it is expected to be neutral. However, experimental confirmation is often required.[22][23]

Experimental Protocol: Potentiometric Titration

This technique can confirm the absence of an ionizable group within a specific pH range.

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration.

  • Titration: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then with a standardized base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The absence of a buffering region (a flattened S-shaped curve) between the titration curves of the blank (solvent only) and the sample confirms that the compound does not have a pKa in the measured pH range.

Workflow for pKa Determination

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate 1. Calibrate pH Meter prepare_sample 2. Prepare Sample Solution calibrate->prepare_sample titrate_acid 3. Titrate with Acid (e.g., HCl) prepare_sample->titrate_acid titrate_base 4. Titrate with Base (e.g., NaOH) prepare_sample->titrate_base record_pH Record pH vs. Volume titrate_acid->record_pH titrate_base->record_pH plot_data 5. Plot pH vs. Titrant Volume record_pH->plot_data analyze_curve 6. Analyze Titration Curve plot_data->analyze_curve confirm_neutral 7. Confirm Absence of pKa analyze_curve->confirm_neutral

Caption: Potentiometric titration workflow for pKa analysis.

Chemical Stability

Assessing the chemical stability of a compound is critical to determine its shelf-life and potential degradation pathways. The primary points of reactivity in 2-Bromo-7,7-difluorospiro[3.5]nonane are the C-Br bond, which is susceptible to nucleophilic substitution, and the strained cyclobutane ring. The gem-difluoro group is generally considered to be highly stable.

Experimental Protocol: Forced Degradation Study

This study exposes the compound to a range of stress conditions to identify potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat the solution at a specified temperature (e.g., 60 °C).

    • Photolytic: Expose the solution to UV light.

  • Time Points: Sample each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Peak Identification: Characterize any significant degradation products using LC-MS to determine their molecular weights and fragmentation patterns.

Workflow for Chemical Stability Testing

Stability_Workflow cluster_conditions Stress Conditions A 1. Prepare Stock Solution B 2. Expose to Stress Conditions A->B C1 Acidic (HCl) B->C1 C2 Basic (NaOH) B->C2 C3 Oxidative (H₂O₂) B->C3 C4 Thermal B->C4 C5 Photolytic (UV) B->C5 D 3. Sample at Time Points C1->D C2->D C3->D C4->D C5->D E 4. Analyze by HPLC D->E F 5. Identify Degradants (LC-MS) E->F

Sources

Step-by-step synthesis pathways for difluorinated spirocyclic building blocks

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Shift to 3D Fluorinated Scaffolds

In modern medicinal chemistry, escaping the "flatland" of traditional planar aromatics is critical for improving the physicochemical and pharmacokinetic properties of drug candidates[1]. Spirocyclic scaffolds enforce a rigid, three-dimensional geometry that allows access to novel chemical space. When coupled with the strategic incorporation of the gem-difluoromethylene ( CF2​ ) group—a highly lipophilic bioisostere for carbonyls and oxygen ethers—these building blocks dramatically enhance metabolic stability, membrane permeability, and binding affinity[2].

However, the synthesis of difluorinated spirocycles (such as the highly sought-after 6,6-difluorospiro[3.3]heptane derivatives) presents significant technical bottlenecks. Historically, chemists relied on late-stage deoxofluorination of spirocyclic ketones. While suitable for discovery-scale library generation, this approach suffers from poor scalability, hazardous reagent profiles, and competing elimination pathways[2][3].

As a Senior Application Scientist, I advocate for a paradigm shift toward convergent synthesis strategies utilizing pre-fluorinated precursors. This guide dissects the causality behind these experimental choices, providing self-validating protocols and mechanistic insights to empower your process chemistry workflows.

Strategic Disconnections: Late-Stage vs. Convergent Synthesis

The fundamental challenge in synthesizing difluorospirocycles lies in the timing of the C-F bond formation. We evaluate two primary trajectories:

Pathway A: Late-Stage Deoxofluorination

This traditional approach constructs the spirocyclic core first, leaving a ketone moiety that is subsequently converted to a CF2​ group using nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or XtalFluor-E[3].

  • Mechanistic Causality: The reaction proceeds via an oxosulfonium-like intermediate. The first fluoride attack yields an α -fluoro ether. The critical juncture is the second step: the intermediate can either undergo a second SN​2 fluoride attack (yielding the desired CF2​ product) or an E2 elimination (yielding a fluoroalkene byproduct)[3].

  • The XtalFluor Advantage: Unlike DAST, XtalFluor reagents do not generate highly corrosive free-HF and are typically used with promoters like Et3​N⋅3HF . This significantly suppresses the E2 elimination pathway, improving the yield of the gem-difluoride[3].

Pathway B: Convergent Synthesis from Fluorinated Precursors

To bypass the scalability limits of late-stage fluorination, recent process chemistry emphasizes building the spirocycle from a common, pre-fluorinated intermediate, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane [2].

  • Mechanistic Causality: By pre-installing the robust CF2​ group, the synthesis relies on highly predictable, high-yielding double alkylation reactions (e.g., with TosMIC or malonate diesters) to close the second ring. This strategy has successfully produced 6,6-difluorospiro[3.3]heptane building blocks on a multigram scale (up to 0.47 kg) in just 6–10 steps[2].

G Start Target: Difluorospirocycle PathA Late-Stage Fluorination (DAST / XtalFluor) Start->PathA PathB Convergent Synthesis (Fluorinated Precursor) Start->PathB Ketone Spirocyclic Ketone Intermediate PathA->Ketone Precursor 1,1-bis(bromomethyl)- 3,3-difluorocyclobutane PathB->Precursor Issue Scalability Issues Elimination Byproducts Ketone->Issue Deoxofluorination Success Multigram Scale High Yield (6-10 steps) Precursor->Success Double Alkylation

Figure 1: Strategic disconnections for difluorospirocycle synthesis.

Quantitative Data Presentation

To justify the selection of a synthetic route, we must analyze the process metrics. The table below summarizes the operational differences between the two methodologies.

ParameterLate-Stage Deoxofluorination (XtalFluor/DAST)Convergent Synthesis (Fluorinated Precursor)
Maximum Validated Scale Low to Moderate (<10 g)High (Multigram, up to 0.47 kg)[2]
Overall Yield (Target Step) 30–64% (due to elimination byproducts)[3]70–85% (highly efficient alkylations)[2]
Safety Profile Hazardous (HF generation, thermal instability)Standard organic synthesis safety
Functional Group Tolerance Poor (reacts with -OH, -NH, sensitive groups)Excellent (fluorine is pre-installed)
Primary Application Discovery chemistry, rapid library generationProcess chemistry, clinical scale-up

Mechanistic Workflow of Deoxofluorination

Understanding the failure modes of deoxofluorination is critical for optimizing yields when Pathway A is unavoidable (e.g., when the fluorinated precursor is commercially unavailable). The diagram below illustrates the competing trajectories that dictate the reaction outcome.

Mechanism Ketone Spirocyclic Ketone (C=O) DAST DAST / XtalFluor Activation Ketone->DAST Intermediate Oxosulfonium-like Intermediate DAST->Intermediate Fluoride1 1st Fluoride Attack (SN2) Intermediate->Fluoride1 AlphaFluoro alpha-Fluoro Ether Fluoride1->AlphaFluoro Fluoride2 2nd Fluoride Attack (C-O Cleavage) AlphaFluoro->Fluoride2 SideProduct Fluoroalkene (Elimination) AlphaFluoro->SideProduct E2 Elimination Product gem-Difluorospirocycle (CF2) Fluoride2->Product Substitution

Figure 2: Reaction trajectory and competing elimination pathway in deoxofluorination.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered as self-validating systems. Each step includes the physical rationale to ensure reproducibility and safety.

Protocol A: Convergent Synthesis of 6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane

Adapted from the multigram scale-up methodology for spiro[3.3]heptane scaffolds[2].

Objective: Convert an alcohol precursor to a reactive bromomethyl intermediate for subsequent spiro-annulation, avoiding late-stage fluorination.

  • Reagent Preparation: Dissolve Triphenylphosphine ( PPh3​ , 1.25 equiv, 0.31 mol) in anhydrous CH2​Cl2​ (400 mL) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the reactive bromophosphonium intermediate.

  • Bromine Activation: Cool the solution to 0 °C using an ice-water bath. Add elemental Bromine ( Br2​ , 1.25 equiv, 0.31 mol) dropwise. Stir for 1 hour at 0 °C.

    • Validation Check: The solution will transition to a pale yellow/white suspension, indicating the formation of the PPh3​Br2​ complex.

  • Acid Scavenging: Add Triethylamine ( Et3​N , 1.25 equiv, 0.31 mol) dropwise while strictly maintaining the temperature at 0 °C, followed by 15 minutes of stirring.

    • Causality: Et3​N neutralizes any trace HBr generated, protecting acid-sensitive spirocyclic strain.

  • Substrate Addition: Dissolve the fluorinated alcohol precursor (1.0 equiv, 0.25 mol) in CH2​Cl2​ (100 mL) and add dropwise at 0 °C.

  • Reaction Maturation: Allow the reaction mixture to naturally equilibrate to room temperature and stir overnight (approx. 12-14 hours).

    • Validation Check: TLC (Hexanes/EtOAc 9:1) should indicate complete consumption of the starting alcohol (stain with KMnO4​ ).

  • Workup: Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate triphenylphosphine oxide ( Ph3​P=O ). Filter and purify the filtrate via silica gel chromatography to yield the pure bromomethyl difluorospirocycle.

Protocol B: Chemoselective Deoxofluorination using XtalFluor-E

Optimized for discovery-scale generation of novel difluorospirocycles where pre-fluorinated building blocks are inaccessible[3].

Objective: Convert a spirocyclic ketone to a gem-difluoride while suppressing the fluoroalkene elimination pathway.

  • System Setup: In a borosilicate glass vessel (XtalFluor does not etch glass unlike DAST[3]), dissolve the spirocyclic ketone (1.0 equiv, 10 mmol) and Et3​N⋅3HF (2.0 equiv, 20 mmol) in anhydrous CH2​Cl2​ (30 mL).

    • Causality: Et3​N⋅3HF acts as the primary nucleophilic fluoride source and promoter, essential for the XtalFluor mechanism.

  • Activation: Cool the mixture to 0 °C. Add XtalFluor-E (1.5 equiv, 15 mmol) in a single portion.

  • Progression: Remove the cooling bath and allow the reaction to stir at room temperature for 12 hours.

    • Validation Check: Monitor via 19F NMR of a crude reaction aliquot. The appearance of a characteristic multiplet around -80 to -100 ppm confirms CF2​ formation, while peaks around -110 to -130 ppm indicate the undesired fluoroalkene.

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO3​ until CO2​ evolution ceases. Extract with CH2​Cl2​ , dry over MgSO4​ , and purify via flash chromatography.

Conclusion

The integration of the gem-difluoro group into spirocyclic scaffolds represents a critical advancement in drug design, offering unparalleled control over molecular conformation and lipophilicity[1]. While late-stage deoxofluorination remains a staple for rapid analog generation, the future of scalable medicinal chemistry relies on convergent syntheses utilizing pre-fluorinated building blocks like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane[2]. By understanding the mechanistic causality behind these pathways, development teams can drastically reduce process mass intensity (PMI) and accelerate the journey from discovery to clinical manufacturing.

References

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks Source: European Journal of Organic Chemistry (via NIH / PubMed Central) URL:[Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Thermodynamic Stability and Conformational Dynamics of gem-Difluorospirononane Derivatives: A Technical Guide for Drug Discovery

Thermodynamic Stability and Conformational Dynamics of gem-Difluorospiro[1]nonane Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The pursuit of novel chemical space in drug discovery has driven a paradigm shift toward three-dimensional, rigid architectures. Spirocyclic scaffolds, particularly spiro[1]nonane derivatives, offer exceptional spatial complexity and vector mapping for target engagement. However, to optimize their pharmacokinetic (PK) profiles, medicinal chemists frequently functionalize these cores with a gem-difluoro moiety. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, stereoelectronic causality, and synthetic methodologies of gem-difluorospiro[1]nonane derivatives (such as 2,2-difluoro-7-azaspiro[1]nonane), equipping researchers with field-proven protocols for their integration into drug development pipelines.

Structural and Thermodynamic Foundations

Conformational Rigidity and Entropic Optimization

The spiro[1]nonane core consists of a four-membered ring (cyclobutane) spiro-fused to a six-membered ring (cyclohexane or piperidine). This orthogonal fusion restricts the rotational degrees of freedom inherent in acyclic or simple monocyclic systems. When binding to a biological target, this pre-organized geometry minimizes the entropic penalty ( ΔS ) of binding, leading to a more favorable overall free energy ( ΔG ) of the drug-target complex.

Thermodynamic Stability Imparted by the gem-Difluoro Group

The introduction of a gem-difluoro group into the cyclobutane or cyclohexane ring of the spiro system fundamentally alters the molecule's thermodynamic and metabolic stability. This is driven by three primary causal factors:

  • Bond Dissociation Energy: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing C-H bonds with C-F bonds at metabolic "soft spots" creates a thermodynamic barrier against cytochrome P450 (CYP450) mediated oxidative cleavage (2[2]).

  • Stereoelectronic Effects: Fluorine atoms induce hyperconjugation ( σC−H​→σC−F∗​ ), which thermodynamically stabilizes specific ring conformations (often referred to as the "gauche effect" in acyclic systems, translating to locked puckering in cyclobutanes).

  • Inductive pKa Modulation: The strong electron-withdrawing nature of the CF2​ group exerts a powerful inductive effect through the sigma-bond framework. If placed β or γ to a basic amine (e.g., in 7-azaspiro[1]nonane), it significantly lowers the amine's pKa . This reduction in basicity decreases non-specific off-target binding (such as hERG channel liability) and improves passive membrane permeability (3[3]).

GASpiro[3.5]nonane CoreCConformational Rigidity(Entropic Benefit)A->CBgem-Difluoro MoietyDInductive ElectronWithdrawalB->DEThermodynamicStabilityB->E C-F Bond EnergyGOptimized Drug ScaffoldC->GD->G pKa ModulationFMetabolic Resistance(CYP450 Blocking)E->FF->G

Caption: Logic of thermodynamic stability and property modulation in gem-difluorospiro[1]nonane scaffolds.

Quantitative Data Presentation

To illustrate the profound impact of gem-difluorination on spirocyclic systems, the following table synthesizes the physicochemical shifts observed when transitioning from a standard piperidine ring to a spiro[1]nonane core, and finally to a gem-difluorospiro[1]nonane derivative (4[4]).

Scaffold TypeRepresentative StructureApprox. pKa (Conjugate Acid) Δ LogP (vs. Piperidine)HLM Intrinsic Clearance ( CLint​ )
Monocyclic Base Piperidine~11.2Baseline (0.0)High (Rapid α -oxidation)
Spirocyclic Core 7-Azaspiro[1]nonane~10.5+0.8 to +1.2Moderate (Steric shielding)
Fluorinated Spirocycle 2,2-Difluoro-7-azaspiro[1]nonane~8.2 - 8.8+0.3 to +0.6Low (Thermodynamically blocked)

Data Interpretation: The addition of the spiro-fused cyclobutane ring increases lipophilicity (LogP) and provides steric bulk. The subsequent addition of the gem-difluoro group drastically lowers the pKa by ~2 units due to inductive electron withdrawal, while simultaneously acting as a thermodynamic shield against metabolic degradation.

Experimental Protocols: Synthesis and Self-Validating Stability Assays

As a Senior Application Scientist, it is critical to understand not just how to synthesize these molecules, but why specific reagents and conditions are chosen. The following protocols form a self-validating system: Protocol A generates the thermodynamically stable scaffold, and Protocol B empirically validates that stability.

Protocol A: Synthesis of 2,2-Difluoro-7-azaspiro[1]nonane via Deoxofluorination

This protocol utilizes Diethylaminosulfur trifluoride (DAST) to convert a spiroketone into a gem-difluoro moiety.

Mechanistic Causality: DAST acts as a nucleophilic fluorinating agent. Dichloromethane (DCM) is strictly chosen as the solvent because it is non-nucleophilic; using a coordinating solvent would compete with the fluoride ion for the highly reactive carbocation intermediate, leading to complex mixtures. The reaction is initiated at -78 °C to thermodynamically control the initial nucleophilic attack and prevent exothermic elimination (alkene formation), which is a common side reaction in cyclobutane systems.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 7-Boc-7-azaspiro[1]nonan-2-one (1.0 equiv, 5.0 mmol) and dissolve in anhydrous DCM (25 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for thermal equilibration.

  • Fluorination: Add DAST (2.5 equiv, 12.5 mmol) dropwise via a syringe over 10 minutes. Note: DAST is highly corrosive; use PTFE-lined equipment.

  • Thermal Gradient: Stir the mixture at -78 °C for 2 hours, then slowly remove the cooling bath, allowing the reaction to warm to room temperature (20 °C) over 4 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by dropwise addition of saturated aqueous NaHCO3​ (20 mL) until CO2​ evolution ceases. This neutralizes excess HF generated during the reaction.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 7-Boc-2,2-difluoro-7-azaspiro[1]nonane.

  • Deprotection: Treat the intermediate with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group. Concentrate to yield 2,2-difluoro-7-azaspiro[1]nonane hydrochloride as a stable white solid (5[5]).

Protocol B: Thermodynamic & Metabolic Validation (HLM Assay)

To validate the thermodynamic stability engineered in Protocol A, a Human Liver Microsome (HLM) intrinsic clearance assay is performed.

Mechanistic Causality: Microsomes contain CYP450 enzymes responsible for Phase I metabolism (oxidation). By incubating the fluorinated scaffold and comparing it to the non-fluorinated spiro[1]nonane, we can empirically prove that the high C-F bond energy successfully prevents oxidative cleavage.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 100 μL incubation mixture containing human liver microsomes (0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 1 μM of the test compound (2,2-difluoro-7-azaspiro[1]nonane).

  • Initiation: Pre-warm the mixture to 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 10 μL aliquot and immediately quench it in 40 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent denatures the CYP450 enzymes, halting the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. A shallow slope confirms high thermodynamic and metabolic stability.

WorkflowS1Ketone Precursor(Boc-Protected)S2Deoxofluorination(DAST, DCM, -78°C)S1->S2S3gem-DifluoroIntermediateS2->S3 NucleophilicFluorinationS4Boc Deprotection(HCl/Dioxane)S3->S4S5Final ScaffoldIsolationS4->S5S6HLM StabilityAssay ValidationS5->S6 Profiling

Caption: Experimental workflow for the synthesis and metabolic validation of the fluorinated scaffold.

Conclusion and Application in Drug Discovery

The integration of gem-difluorospiro[1]nonane derivatives represents a masterclass in rational drug design. By combining the entropic advantages of a rigid spirocyclic core with the thermodynamic stability and inductive electron-withdrawing properties of the CF2​ group, medicinal chemists can rescue promising drug candidates suffering from poor metabolic half-lives or high off-target toxicity. This scaffold has already seen successful deployment in the development of highly potent GPR119 agonists for metabolic diseases (6[6]), proving its viability as a next-generation bioisostere.

References

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at:[Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed (NIH). Available at:[Link]

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[1]nonane derivatives as GPR119 agonists. PubMed (NIH). Available at:[Link]

An In-depth Technical Guide to the Conformational Analysis and 3D Structure of 2-Bromo-7,7-difluorospiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Proposed Synthesis of 2-Bromo-7,7-difluorospiro[3.5]nonane

A plausible synthetic route to 2-Bromo-7,7-difluorospiro[3.5]nonane would likely commence with the construction of the 7,7-difluorospiro[3.5]nonane core, followed by a selective bromination of the cyclobutane ring.

Generalized Synthetic Workflow

start Starting Materials (e.g., Cyclohexanone, Malonic ester derivative) step1 Formation of Spirocyclic Ketone Precursor start->step1 [2+2] Cycloaddition or similar step2 Gem-Difluorination step1->step2 e.g., DAST, Deoxofluor step3 Bromination step2->step3 e.g., NBS, Br2 product 2-Bromo-7,7-difluorospiro[3.5]nonane step3->product Purification start Initial 3D Structure Generation step1 Conformational Search (e.g., Molecular Mechanics) start->step1 step2 Geometry Optimization of Conformers (e.g., DFT - B3LYP/6-31G*) step1->step2 step3 Frequency Calculations (Confirm minima, obtain thermochemical data) step2->step3 step4 Calculation of Spectroscopic Properties (NMR chemical shifts, coupling constants) step2->step4 result Predicted Conformational Equilibrium and Spectroscopic Data step3->result step4->result cluster_conformer1 Axial Bromine (Less Stable) cluster_conformer2 Equatorial Bromine (More Stable) axial Axial Conformer equatorial Equatorial Conformer axial->equatorial Ring Flip

Sources

Methodological & Application

Application Notes and Protocols for the Formation of 7,7-Difluorospiro[3.5]nonan-2-ylmagnesium Bromide from 2-Bromo-7,7-difluorospiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Grignard reagent, a cornerstone of synthetic organic chemistry, provides a powerful method for the formation of carbon-carbon bonds.[1][2] This application note details protocols for the preparation of 7,7-difluorospiro[3.5]nonan-2-ylmagnesium bromide from its corresponding organobromide, 2-Bromo-7,7-difluorospiro[3.5]nonane. The presence of a gem-difluoro moiety and a spirocyclic system introduces specific challenges that require careful consideration of reaction parameters to ensure successful and efficient Grignard reagent formation.

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[3] However, the formation of this reagent is sensitive to moisture and oxygen, necessitating anhydrous and inert atmospheric conditions.[4][5] A significant side reaction in Grignard synthesis is the Wurtz-type coupling, where the newly formed organomagnesium compound reacts with the starting organohalide.[6][7][8] This side reaction is particularly prevalent with reactive halides and can be mitigated by controlling the reaction temperature and the rate of addition of the organohalide.[4][6]

The substrate, 2-Bromo-7,7-difluorospiro[3.5]nonane, presents unique considerations. The electron-withdrawing nature of the gem-difluoro group can influence the reactivity of the C-Br bond and the stability of the resulting Grignard reagent. While Grignard reagents have been fluorinated in low yields, and their formation from trifluoromethyl-substituted precursors can present stability challenges, the primary reaction site here is the C-Br bond.[9][10] Therefore, the primary concerns are the inductive effects on the reaction rate and potential side reactions. The spirocyclic framework may also introduce steric hindrance that could affect the rate of formation.

This guide provides detailed, step-by-step protocols for the preparation, characterization, and handling of 7,7-difluorospiro[3.5]nonan-2-ylmagnesium bromide, with a focus on optimizing yield and minimizing byproduct formation.

Reaction Scheme and Mechanism

The formation of the Grignard reagent proceeds via the insertion of a magnesium atom into the carbon-bromine bond. The generally accepted mechanism involves radical intermediates on the surface of the magnesium metal.[3][11][12]

cluster_0 Grignard Reagent Formation cluster_1 Wurtz Coupling Side Reaction 2-Bromo-7,7-difluorospiro[3.5]nonane 2-Bromo-7,7-difluorospiro[3.5]nonane Grignard_Reagent 7,7-Difluorospiro[3.5]nonan-2-ylmagnesium bromide 2-Bromo-7,7-difluorospiro[3.5]nonane->Grignard_Reagent + Mg Mg Mg Mg->Grignard_Reagent Solvent Anhydrous Ether or THF Grignard_Reagent->Solvent in Grignard_Reagent_Side 7,7-Difluorospiro[3.5]nonan-2-ylmagnesium bromide Wurtz_Product 2,2'-Bi(7,7-difluorospiro[3.5]nonane) Grignard_Reagent_Side->Wurtz_Product + 2-Bromo-7,7-difluorospiro[3.5]nonane Starting_Material_Side 2-Bromo-7,7-difluorospiro[3.5]nonane Starting_Material_Side->Wurtz_Product MgBr2 MgBr2 Wurtz_Product->MgBr2 +

Caption: Formation of the Grignard reagent and the competing Wurtz side reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-7,7-difluorospiro[3.5]nonane≥98%VariesStore under an inert atmosphere, away from moisture.
Magnesium turnings≥99.5%Sigma-Aldrich
Diethyl ether, anhydrous≥99.7%Sigma-AldrichInhibitor-free.
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-AldrichInhibitor-free.
IodineACS reagent, ≥99.8%Sigma-AldrichFor magnesium activation.
1,2-Dibromoethane99%Sigma-AldrichFor magnesium activation.
Salicylaldehyde phenylhydrazoneIndicator gradeVariesFor titration.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Sigma-AldrichFor titration.
Protocol 1: Grignard Reagent Formation

This protocol outlines the synthesis of the Grignard reagent with provisions for minimizing Wurtz coupling.

1. Preparation of Glassware and Reagents:

  • All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.

  • Anhydrous solvents should be used directly from a freshly opened bottle or dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF and ether).[4]

2. Magnesium Activation:

  • Place magnesium turnings (1.2 equivalents relative to the organobromide) into the reaction flask under a positive pressure of inert gas.

  • Add a single crystal of iodine.[6][13] Gently warm the flask with a heat gun until the purple vapor of iodine is observed and subsequently disappears. This indicates the activation of the magnesium surface.[6] Allow the flask to cool to room temperature.

  • Alternative Activation: Add a few drops of 1,2-dibromoethane to the magnesium in a small amount of anhydrous THF. The observation of ethylene bubbles signifies activation.[1][14][15]

3. Grignard Reagent Formation:

  • Prepare a solution of 2-Bromo-7,7-difluorospiro[3.5]nonane (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion (approximately 5-10%) of the organobromide solution to the activated magnesium. The reaction should initiate, which is evident by a gentle reflux of the solvent and the appearance of a cloudy, gray suspension.[1][6] If the reaction does not start, gentle warming may be necessary.

  • Once initiated, add the remaining organobromide solution dropwise at a rate that maintains a gentle reflux.[13] The exothermic nature of the reaction should sustain the reflux.[1] If the reaction becomes too vigorous, slow the addition rate and cool the flask in an ice-water bath. Slow addition is critical to minimize the concentration of the organobromide, thus suppressing the Wurtz coupling side reaction.[6][16]

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction of the magnesium. The final solution should be a cloudy gray or brownish suspension.[13]

A Dry Glassware & Reagents B Activate Magnesium (Iodine or 1,2-Dibromoethane) A->B C Initiate Reaction (Small addition of organobromide) B->C D Slow Dropwise Addition of Organobromide C->D E Maintain Gentle Reflux D->E F Stir to Completion D->F Complete Addition E->D Control Rate G Grignard Reagent Solution F->G

Caption: Experimental workflow for the synthesis of the Grignard reagent.

Protocol 2: Titration of the Grignard Reagent

It is essential to determine the concentration of the prepared Grignard reagent solution before its use in subsequent reactions.

1. Preparation for Titration:

  • In a dry, nitrogen-flushed flask, dissolve a small, accurately weighed amount of salicylaldehyde phenylhydrazone in anhydrous DMF.

  • Draw a known volume (e.g., 1.0 mL) of the Grignard reagent solution into a dry, nitrogen-flushed syringe.

2. Titration Procedure:

  • Slowly add the Grignard reagent solution dropwise to the stirred indicator solution.

  • The endpoint is indicated by a persistent color change from colorless to yellow/orange.

  • Repeat the titration at least twice and average the results to obtain a reliable concentration.

Alternative Titration: Titration with a standard solution of iodine in anhydrous THF can also be employed. The endpoint is the disappearance of the iodine color.[17][18]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Reaction does not initiate Inactive magnesium surface.Crush some of the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a few more drops of 1,2-dibromoethane and gently warm.[13]
Wet glassware or solvent.Ensure all glassware is meticulously dried and cooled under an inert atmosphere. Use freshly opened or properly dried anhydrous solvents.[4]
High yield of Wurtz coupling product High local concentration of organobromide.Add the organobromide solution more slowly and with vigorous stirring to ensure rapid dispersion.[6]
Elevated reaction temperature.Maintain a gentle reflux and use an ice bath to control the exotherm if necessary.[6]
Solvent choice.For some substrates, diethyl ether may give less Wurtz coupling than THF.[6] Consider screening both solvents.
Low yield of Grignard reagent Incomplete reaction.Ensure sufficient reaction time after the addition of the organobromide.
Reaction with atmospheric moisture or oxygen.Maintain a positive pressure of a dry, inert gas throughout the reaction.[4]

Safety Considerations

  • Anhydrous Conditions: Grignard reagents react violently with water.[5] All equipment must be scrupulously dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[4]

  • Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous.[1] The rate of addition of the organobromide should be carefully controlled, and cooling provisions (ice bath) should be readily available.

  • Flammable Solvents: Diethyl ether and THF are highly flammable.[5] The reaction should be performed in a well-ventilated fume hood, away from ignition sources.

  • Fluorinated Compounds: While 2-Bromo-7,7-difluorospiro[3.5]nonane is not expected to be as hazardous as some trifluoromethylated compounds, caution should be exercised. Concentrated solutions of fluorinated Grignard reagents can be thermally unstable.[10] It is recommended to use the prepared Grignard solution directly and avoid isolation or concentration.

References

  • Alfa Chemistry. (n.d.). Grignard Reaction. Alfa Chemistry.
  • Bjerregaard, T., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 885-888.
  • University of California, Irvine. (n.d.). 25. The Grignard Reaction.
  • Bjerregaard, T., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 885-888.
  • Wikipedia. (2024). Grignard reagent.
  • Study Prep. (n.d.).
  • ECHEMI. (n.d.).
  • BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions.
  • Rieke, R. D. (1977).
  • Leon, T., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development, 28(1), 133-143.
  • Wei, J., & O'Shea, T. J. (2002). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 29(4), 635-643.
  • Chem-St
  • Leon, T., et al. (2024). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Leon, T., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(9), 2118-2129.
  • Wang, X., et al. (2025). Direct arylation of gem-difluorostyrenes using in situ mechanochemically generated calcium-based heavy Grignard reagents. RSC Mechanochemistry, 2, 256-262.
  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.
  • Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry.
  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • Umemoto, T. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 203, 133-165.
  • Le, C. M., et al. (2015). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 19(1), 226-230.
  • University of Illinois Springfield. (n.d.).
  • Wang, X., et al. (2025). Direct arylation of gem -difluorostyrenes using in situ mechanochemically generated calcium-based heavy Grignard reagents. RSC Mechanochemistry, 2, 256-262.
  • Wang, X., et al. (2025). Direct arylation of gem-difluorostyrenes using in situ mechanochemically generated calcium-based heavy Grignard reagents. RSC Mechanochemistry, 2, 256-262.
  • Wang, X., et al. (2025). Direct arylation of gem-difluorostyrenes using in situ mechanochemically generated calcium-based heavy Grignard reagents.
  • Walborsky, H. M., & Aronoff, M. S. (1973). Mechanism of Grignard reagent formation. The surface nature of the reaction. Journal of Organometallic Chemistry, 51(1), 31-45.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Waymouth, R., & Moore, E. J. (1997). Metal fluoride stability. Chemical & Engineering News, 75(11), 6.
  • Smith, A. D., et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
  • Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents.
  • Nagoya University. (2020). Establishment of a rapid synthesis method for useful organic fluorine compounds. EurekAlert!.
  • Cope, A. C., & Overberger, C. G. (1948). Preparation and reactions of medium-ring Grignard reagent. Journal of the American Chemical Society, 70(4), 1433-1437.
  • Schmidt, B., et al. (n.d.).
  • CN101318888A. (n.d.). Process for synthesizing 2,7-dibromo fluorenone.
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyderchemsafety.
  • Lee, S.-G., & Rieke, R. D. (1999). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 64(26), 9637-9639.
  • Organic Syntheses. (n.d.). (3,3-difluoroallyl)trimethylsilane.
  • Barata-Vallejo, S., & Postigo, A. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 137-143.

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for Sterically Demanding Spiro[3.5]nonane Bromides

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction: Embracing Three-Dimensionality in Modern Chemistry

Spirocyclic scaffolds are increasingly sought-after motifs in drug discovery and materials science. Their rigid, three-dimensional architecture provides a unique topographical profile that can lead to enhanced binding affinity, improved selectivity for biological targets, and novel intellectual property.[1][2] The spiro[3.5]nonane framework, in particular, serves as a valuable building block for creating complex molecules with precisely controlled spatial arrangements.

However, the functionalization of such C(sp³)-rich cores presents a significant synthetic challenge. Traditional methods often lack the generality and functional group tolerance required for complex molecule synthesis. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerhouse for C-C bond formation, but its application to sterically hindered secondary alkyl halides, such as spiro[3.5]nonane bromides, is far from trivial.[3][4] This guide provides a deep dive into the mechanistic hurdles and offers a robust, field-proven protocol for successfully coupling these challenging substrates.

The Mechanistic Challenge: Overcoming Steric Hindrance at the C(sp³) Center

The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] While highly efficient for C(sp²)-C(sp²) couplings, each of these steps faces significant barriers when dealing with a sterically congested secondary C(sp³)-bromide.

  • Oxidative Addition: This is often the rate-limiting step. The bulky spiro[3.5]nonane framework sterically shields the C-Br bond, hindering the approach and insertion of the Pd(0) catalyst.[4][7] Inefficient oxidative addition leads to low conversion and requires more forcing conditions.

  • Transmetalation: The transfer of the organic group from the activated boronic acid (a boronate complex) to the palladium center must compete with other pathways.[8][9]

  • β-Hydride Elimination: Once the alkyl group is on the palladium center (post-oxidative addition), if there is a hydrogen atom on the β-carbon, the intermediate can decompose via β-hydride elimination.[4][10] This side reaction is a major competing pathway for secondary alkyl halides and leads to the formation of an undesired alkene byproduct and protodeboronation of the boronic acid.

Suzuki_Cycle_SP3 Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R-Pd(II)(Br)L₂ (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition (Slow & Difficult) R_Br Spiro-Br (R-Br) (Substrate) R_Br->OA_Complex Trans_Complex R-Pd(II)(Ar)L₂ OA_Complex->Trans_Complex Transmetalation Side_Product Spiro-alkene (Side Product) OA_Complex->Side_Product Trans_Complex->Pd0 Reductive Elimination (Can be slow) Product Spiro-Ar (R-Ar) (Desired Product) Trans_Complex->Product Boronic Ar-B(OR)₂ Boronate [Ar-B(OR)₂(Base)]⁻ Boronic->Boronate Activation Boronate->Trans_Complex Base Base Base->Boronate

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of a secondary alkyl bromide, highlighting the challenging oxidative addition and competing β-hydride elimination pathway.

Core Principles for Success: A Scientist's Guide to Reaction Parameters

Achieving high yields with spiro[3.5]nonane bromides requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent. Simply adopting a standard C(sp²)-C(sp²) protocol will likely result in failure.

The Catalyst-Ligand System: The Most Critical Choice

For sterically demanding C(sp³)-C(sp²) couplings, the ligand is not merely a spectator; it is an active participant that dictates the reaction's success. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[7]

Rationale: The ideal ligand must be both bulky and electron-rich .

  • Electron-richness enhances the electron density on the Pd(0) center, promoting the difficult oxidative addition step into the C(sp³)-Br bond.

  • Steric bulk favors the formation of a monoligated Pd(0)L species, which is highly reactive. Furthermore, this bulk accelerates the final reductive elimination step to release the product and regenerate the catalyst.

Recommended Ligand Classes:

  • Buchwald Biaryl Phosphines: This class of ligands is the gold standard for challenging couplings. Their steric bulk and electronic properties are finely tuned for C(sp³) electrophiles.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and provide a robust, sterically demanding environment around the palladium center, making them highly effective for coupling hindered substrates, sometimes even at room temperature.[11]

The Base: More Than a Simple Activator

The base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex ([Ar-B(OH)₃]⁻) that is competent for transmetalation.[8][9] The choice of base can dramatically influence reaction rates and outcomes.

Rationale: The base strength must be sufficient to facilitate boronate formation without promoting unwanted side reactions.

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often insufficient for these difficult couplings, leading to slow or stalled reactions.

  • Moderately Strong Bases (e.g., K₃PO₄, Cs₂CO₃): These are frequently the "sweet spot." Potassium phosphate is an excellent choice, providing a good balance of reactivity and functional group tolerance.[12]

  • Strong Bases (e.g., KOtBu, NaOtBu): While highly effective at promoting the reaction, strong alkoxide bases can be detrimental if the substrate contains base-sensitive functional groups (e.g., esters). They should be used judiciously.

Solvent and Temperature: Creating the Right Environment

The solvent must solubilize all components of the reaction and remain stable at the required temperature.

Rationale: Aprotic, non-coordinating solvents are generally preferred.

  • Toluene, Dioxane, THF, CPME: These are excellent choices. They provide good solubility for the organometallic intermediates.

  • Water: A small amount of water is often beneficial, particularly when using phosphate or carbonate bases, as it aids in dissolving the base and facilitating the formation of the active boronate species.[12]

  • Temperature: Due to the high activation energy of the oxidative addition step, these reactions typically require elevated temperatures (80-110 °C). The thermal stability of the palladium catalyst, particularly the precatalyst and its ligated form, is crucial for maintaining catalytic activity over the reaction time.

Experimental Protocol and Workflow

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic spiro[3.5]nonane bromide with an arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.

Reagents and Equipment
  • Electrophile: Spiro[3.5]nonane bromide (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.5 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (1.0 mol%) or Pd(OAc)₂ (2.0 mol%)

  • Ligand: SPhos or XPhos (2.5 mol% for Pd₂(dba)₃; 5.0 mol% for Pd(OAc)₂)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene and Water (10:1 v/v)

  • Equipment: Schlenk flask, magnetic stirrer, heating mantle with temperature controller, inert gas line, syringes, and standard glassware for workup and chromatography.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add Spiro-Br, Boronic Acid, Base (K₃PO₄) to Schlenk Flask B Add Pd Precatalyst & Ligand A->B C Evacuate and backfill with N₂/Ar (3x) B->C D Add degassed Toluene/H₂O via syringe C->D E Heat to 100 °C with vigorous stirring D->E F Monitor by TLC/GC-MS (6-24 h) E->F G Cool to RT, dilute with Ethyl Acetate F->G H Filter through Celite G->H I Wash with H₂O & Brine H->I J Dry (Na₂SO₄), filter, and concentrate I->J K Purify by Flash Column Chromatography J->K

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the spiro[3.5]nonane bromide (e.g., 1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1.0 mol%) and the ligand (e.g., SPhos, 0.025 mmol, 2.5 mol%). Add this solid mixture to the Schlenk flask.

  • Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS until the starting bromide is consumed (typically 6-24 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired coupled product.

Data Summary and Troubleshooting

The optimal conditions can vary depending on the electronic nature of the boronic acid coupling partner. The following table provides recommended starting points.

Boronic Acid TypeRecommended LigandRecommended BaseTemperature (°C)Expected Outcome
Electron-Neutral/Rich ArylSPhos / XPhosK₃PO₄100-110Good to excellent yields. Reaction is generally robust.
Electron-Poor ArylSPhos / RuPhosK₃PO₄ / Cs₂CO₃90-100Reaction is typically faster due to more facile reductive elimination.
Heteroaryl (e.g., Pyridyl)XPhos / BrettPhosK₃PO₄100-110Can be challenging; ligand choice is critical to avoid catalyst inhibition.
Sterically Hindered ArylXPhos / RuPhosK₃PO₄ / KOtBu110Requires more forcing conditions. Stronger base may be needed.[7][13]

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (O₂ contamination).2. Insufficiently electron-rich ligand.3. Base is too weak.1. Ensure rigorous inert atmosphere technique.2. Switch to a more electron-rich ligand (e.g., RuPhos).3. Try a stronger base (e.g., Cs₂CO₃ or KOtBu).
Significant Alkene Byproduct β-Hydride elimination is outcompeting transmetalation/reductive elimination.1. Use a bulkier ligand (e.g., XPhos) to accelerate reductive elimination.2. Increase boronic acid concentration/equivalents.
Protodeboronation Boronic acid is unstable under the reaction conditions (hydrolysis).1. Use the corresponding boronic ester (e.g., pinacol ester).2. Minimize reaction time and water content.

Conclusion

The Suzuki-Miyaura coupling of spiro[3.5]nonane bromides is a challenging but achievable transformation that unlocks access to novel three-dimensional chemical matter. Success hinges on overcoming the high activation barrier for oxidative addition and suppressing the competing β-hydride elimination pathway. By employing bulky, electron-rich phosphine ligands, selecting an appropriately strong base like potassium phosphate, and maintaining rigorous inert reaction conditions, researchers can reliably forge C(sp³)-C(sp²) bonds on these sterically demanding scaffolds, paving the way for the next generation of complex molecules.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PMC. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ACS Publications. (2021, September 3). Palladium-Catalyzed Intramolecular Cross-Coupling of Unactivated C(sp3)–H and C(sp2)–H Bonds. [Link]

  • Journal of the American Chemical Society. (2023, December 12). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • ACS Publications. (2024, October 9). Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. [Link]

  • ResearchGate. Palladium-Catalyzed Intramolecular Cross-Coupling of Unactivated C(sp3)-H and C(sp2)-H Bonds. [Link]

  • PMC. C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Journal of the American Chemical Society. (2001, September 21). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. [Link]

  • PubMed. (2018, May 1). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • ChemRxiv. (2021, July 5). A Broadly Applicable Alkyl-Alkyl Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by an Iron-Based Complex. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]

  • MDPI. (2020, March 5). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]

  • PubMed. (2019, October 4). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ACS Publications. (2021, July 30). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. [Link]

  • Chemical Communications (RSC Publishing). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]

Sources

Application Note: Nucleophilic Substitution Reactions of 2-Bromo-7,7-difluorospiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds have emerged as compelling structural motifs in modern drug discovery, offering unique three-dimensional architectures that improve pharmacological properties such as binding affinity, selectivity, and metabolic stability by escaping "flatland"[1]. The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring, provides a versatile, synthetically accessible vector for drug development[2].

This application note details optimized nucleophilic substitution ( SN​2 ) protocols for 2-Bromo-7,7-difluorospiro[3.5]nonane (CAS: 2639425-78-6)[3]. The presence of a gem-difluoro group enhances lipophilicity and metabolic resistance, while the secondary cyclobutyl bromide serves as a critical junction for late-stage functionalization.

Mechanistic Insights & Causality

Nucleophilic substitution at the cyclobutyl position is inherently challenging and requires precise optimization to prevent reaction failure or substrate degradation[4].

  • Steric Hindrance and Baeyer Strain: The SN​2 transition state demands a trigonal bipyramidal geometry with approximately 120° equatorial bond angles. Forcing a rigid, highly strained four-membered ring into this geometry significantly increases Baeyer strain, resulting in a high activation energy barrier[5]. Consequently, SN​2 reactions on cyclobutanes are orders of magnitude slower than on unstrained secondary alkyl halides.

  • Competing SN​1 and Rearrangement Pathways: Under ionizing conditions (e.g., protic solvents, Lewis acids, or silver salts), the cyclobutyl halide can undergo SN​1 ionization. The resulting cyclobutyl cation exists in a rapid, complex equilibrium with non-classical bicyclobutonium and cyclopropylcarbinyl cations[6]. This equilibrium frequently leads to ring-contracted cyclopropylcarbinyl products or elimination byproducts rather than the desired direct substitution[7].

  • The gem-Difluoro Effect: The 7,7-difluoro moiety is located on the cyclohexane ring, separated from the reaction center by the spiro carbon. While its inductive electron-withdrawing effect on the SN​2 transition state is negligible due to the distance, it significantly alters the overall lipophilicity (logP) of the molecule[8]. This must be accounted for during reaction monitoring (TLC/LC-MS) and chromatographic purification.

  • Causality of Experimental Choices: To outcompete the SN​1 rearrangement pathway, the SN​2 trajectory must be aggressively favored. This is achieved by utilizing strong polar aprotic solvents (such as DMF or DMSO) which strip the solvation shell from the nucleophile, raising its HOMO energy and reactivity. Furthermore, the addition of catalytic Potassium Iodide (KI) drives an in situ Finkelstein reaction. The transiently formed cyclobutyl iodide is a vastly superior leaving group compared to the bromide, effectively lowering the SN​2 activation barrier and accelerating the desired substitution.

MechanisticDivergence cluster_SN2 SN2 Pathway (Favored) cluster_SN1 SN1 / Rearrangement (Competing) SM 2-Bromo-7,7-difluoro spiro[3.5]nonane TS_SN2 Pentacoordinate TS (High Ring Strain) SM->TS_SN2 Strong Nucleophile Polar Aprotic Solvent Carbocation Cyclobutyl Cation ⇌ Bicyclobutonium SM->Carbocation Ionizing Conditions (Ag+, Protic Solvents) Prod_SN2 Substitution Product (Inversion of Config) TS_SN2->Prod_SN2 Prod_Rearr Ring-Contracted / Elimination Products Carbocation->Prod_Rearr

Mechanistic divergence in the nucleophilic substitution of cyclobutyl bromides.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for functionalizing the cyclobutyl bromide position, highlighting the necessity of catalytic iodide and polar aprotic conditions.

NucleophileSolventAdditive / CatalystTemp (°C)Time (h)Major PathwayYield (%)
NaN3​ (2.0 eq)EtOH / H2​O None8024 SN​1 (Rearrangement)< 10%
NaN3​ (2.0 eq)DMFNone8048 SN​2 45%
NaN3​ (2.0 eq)DMSOKI (0.2 eq) 8016 SN​2 82%
Morpholine (3.0 eq)THF K2​CO3​ (2.0 eq)6548Unreacted / Trace Elim.< 5%
Morpholine (3.0 eq)DMF K2​CO3​
  • KI (0.2 eq)
9024 SN​2 76%

Experimental Protocols

Protocol A: Azidation via SN​2 Displacement

Objective: Synthesis of 2-Azido-7,7-difluorospiro[3.5]nonane.

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-7,7-difluorospiro[3.5]nonane (1.0 mmol, 239.1 mg)[3].

  • Solvent & Reagent Addition: Dissolve the substrate in anhydrous DMSO (5.0 mL). Add Sodium Azide ( NaN3​ , 2.0 mmol, 130.0 mg) and Potassium Iodide (KI, 0.2 mmol, 33.2 mg).

    • Causality Note: KI acts as a nucleophilic catalyst, converting the bromide to the more reactive iodide in situ. DMSO ensures the azide anion is completely desolvated and highly nucleophilic.

  • Reaction Execution: Purge the flask with nitrogen. Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 16 hours. Monitor the reaction via GC-MS or TLC (using a KMnO4 stain, as the compound lacks a UV chromophore).

  • Workup: Cool the mixture to room temperature. Quench by adding 15 mL of cold distilled water (critical to partition the DMSO into the aqueous layer). Extract the aqueous phase with Ethyl Acetate ( 3×15 mL).

  • Washing & Drying: Wash the combined organic layers sequentially with water ( 2×10 mL) and brine (15 mL) to remove residual DMSO. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to afford the azido product.

Protocol B: Amination with Secondary Amines

Objective: Synthesis of 2-(Morpholin-4-yl)-7,7-difluorospiro[3.5]nonane.

  • Preparation: In a sealed tube, dissolve 2-Bromo-7,7-difluorospiro[3.5]nonane (1.0 mmol) in anhydrous DMF (4.0 mL).

  • Reagent Addition: Add Morpholine (3.0 mmol, 261.4 mg), anhydrous K2​CO3​ (2.0 mmol, 276.4 mg), and KI (0.2 mmol, 33.2 mg).

    • Causality Note: K2​CO3​ acts as an acid scavenger to neutralize the generated HBr, preventing the protonation of the morpholine nucleophile.

  • Reaction Execution: Seal the tube and heat to 90 °C for 24 hours behind a blast shield.

  • Workup & Purification: Cool to room temperature, dilute with water (20 mL), and extract with Dichloromethane ( 3×15 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via reverse-phase automated flash chromatography (C18, Water/Acetonitrile with 0.1% TFA) due to the basic nature of the product.

ExperimentalWorkflow Step1 1. Preparation Dissolve bromide in anhydrous DMF/DMSO Step2 2. Activation Add Nucleophile + KI (Catalyst) Step1->Step2 Step3 3. Substitution Heat at 80-90°C under N2 atmosphere Step2->Step3 Step4 4. Workup Aqueous quench, EtOAc extraction Step3->Step4 Step5 5. Purification Silica gel chromatography Step4->Step5

Standardized experimental workflow for SN2 functionalization of spirocyclic bromides.

Sources

Application Note: Advanced Buchwald-Hartwig Amination of 2-Bromo-7,7-difluorospiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The spiro[3.5]nonane scaffold is increasingly utilized in medicinal chemistry as a conformationally restricted, three-dimensional bioisostere for planar aromatic rings, offering improved pharmacokinetic properties and target selectivity (1)[1]. Incorporating a gem-difluoro moiety at the 7-position further enhances the metabolic stability and lipophilicity of the core. However, functionalizing the cyclobutane ring of 2-bromo-7,7-difluorospiro[3.5]nonane via C–N cross-coupling presents a significant synthetic hurdle.

Traditional Buchwald-Hartwig aminations excel with aryl and heteroaryl halides (2)[2]. When applied to unactivated secondary alkyl halides (C(sp3)–Br), the reaction is plagued by sluggish oxidative addition and rapid β -hydride elimination, which typically yields alkene byproducts rather than the desired amination product (3)[3]. Overcoming this requires a rigorously optimized catalytic system that accelerates reductive elimination. Recent advances in transition-metal catalysis have unlocked this diverse spirocyclic chemical space, allowing for the precise functionalization of these complex architectures (4)[4].

Mechanistic Causality & Catalyst Design

To achieve high-yielding amination of the spirocyclic alkyl bromide, the choice of the palladium precatalyst and phosphine ligand is paramount.

  • Ligand Sterics and Electronics: We employ bulky, electron-rich dialkylbiaryl phosphines, specifically t -BuBrettPhos. The electron-rich nature of the di-tert-butylphosphine moiety facilitates oxidative addition into the challenging C(sp3)–Br bond. Crucially, the extreme steric bulk of the ligand forces the alkyl and amido groups into a tight geometry around the Palladium(II) center, drastically accelerating the reductive elimination step so that it outcompetes β -hydride elimination.

  • Base Compatibility: LiHMDS or NaO t -Bu are utilized. LiHMDS is particularly effective for base-sensitive substrates, providing sufficient basicity to deprotonate the coordinated amine without acting as a competing nucleophile against the alkyl halide.

  • Precatalyst: Utilizing a Pd(II) precatalyst that rapidly reduces to the active Pd(0) species is essential. Modern palladacycle precatalysts (e.g., t -BuBrettPhos Pd G3) ensure a high concentration of the active monoligated Pd(0) resting state, preventing catalyst deactivation.

Reaction Pathway Visualization

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Spirocyclic Alkyl-Br) Pd0->OxAdd + Alkyl Bromide PdII_Br Alkyl-Pd(II)-Br Intermediate OxAdd->PdII_Br AmineBind Amine Coordination & Deprotonation PdII_Br->AmineBind + Amine, Base PdII_Amido Alkyl-Pd(II)-Amido Intermediate AmineBind->PdII_Amido - Base-HBr RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim Bulky Ligand Accelerated RedElim->Pd0 Catalyst Regeneration Product Spirocyclic Amine Product RedElim->Product Product Release

Caption: Catalytic cycle of Pd-catalyzed C(sp3)-N coupling highlighting key intermediates.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product yield, optimized using morpholine as a model secondary amine nucleophile.

EntryPrecatalyst (5 mol%)Ligand (5-10 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)2XPhosNaO t -BuToluene10015%Extensive β -hydride elimination (alkene byproduct).
2Pd(OAc)2RuPhosNaO t -BuToluene10032%Moderate conversion; reductive elimination too slow.
3Pd(OAc)2 t -BuBrettPhosNaO t -BuToluene10078%Steric bulk accelerates reductive elimination.
4 t -BuBrettPhos Pd G3 None (Pre-ligated) LiHMDS THF 80 89% Optimal activation; mild base prevents side reactions.
5 t -BuBrettPhos Pd G3None (Pre-ligated)K2CO3THF80<5%Base insufficiently strong to deprotonate amine.

Standard Operating Protocol: C(sp3)-N Amination

Self-Validating System: This protocol includes specific visual and analytical checkpoints to ensure reaction integrity and reproducibility.

Materials:

  • 2-Bromo-7,7-difluorospiro[3.5]nonane (1.0 mmol, Limiting Reagent)

  • Amine nucleophile (e.g., morpholine) (1.2 mmol)

  • t -BuBrettPhos Pd G3 precatalyst (0.05 mmol, 5 mol%)

  • LiHMDS (1.0 M in THF, 1.5 mmol, 1.5 eq)

  • Anhydrous THF (Degassed, 5.0 mL)

Step-by-Step Procedure:

  • Preparation of the Inert Environment:

    • Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon. Repeat three times.

    • Causality: The active Pd(0) species and electron-rich phosphine ligands are highly susceptible to oxidation. Strict exclusion of oxygen is mandatory.

  • Reagent Loading:

    • In an argon-filled glovebox, charge the flask with 2-bromo-7,7-difluorospiro[3.5]nonane (239.1 mg, 1.0 mmol) and the t -BuBrettPhos Pd G3 precatalyst (42.7 mg, 0.05 mmol).

    • Validation Checkpoint 1: The G3 precatalyst should appear as a stable, free-flowing solid. Discard if it appears dark or clumpy, which indicates premature degradation.

  • Solvent and Amine Addition:

    • Transfer the flask to a Schlenk line. Add 5.0 mL of anhydrous, sparged THF via a gas-tight syringe.

    • Add the amine nucleophile (1.2 mmol). (If the amine is a solid, add it during Step 2 in the glovebox).

  • Base Addition and Activation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Dropwise, add LiHMDS (1.5 mL of a 1.0 M solution in THF) over 5 minutes.

    • Causality: Slow addition at 0 °C prevents exothermic degradation of the active catalyst and minimizes base-catalyzed elimination of the spirocyclic halide.

    • Validation Checkpoint 2: The solution will typically transition from pale yellow to a deep red/orange hue, visually confirming the generation of the active monoligated Pd(0) species.

  • Heating and Monitoring:

    • Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Validation Checkpoint 3: Monitor the reaction via LC-MS or GC-MS. The disappearance of the 2-bromo-7,7-difluorospiro[3.5]nonane peak ( m/z ~238/240) and the appearance of the product mass confirms successful C–N coupling.

  • Quenching and Workup:

    • Cool the reaction to room temperature. Quench by adding 2.0 mL of saturated aqueous NH4Cl to neutralize residual base and protonate any unreacted amine.

    • Dilute with Ethyl Acetate (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 7,7-difluorospiro[3.5]nonan-2-amine derivative.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL
  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL
  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis Source: CCS Chemistry URL

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-7,7-difluorospiro[3.5]nonane Cross-Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The 2-bromo-7,7-difluorospiro[3.5]nonane building block is highly sought after in modern drug development for its rigid, three-dimensional conformation and the metabolic stability imparted by its gem-difluoro moiety.

However, its extreme steric bulk and the electron-withdrawing nature of the fluorine atoms make traditional cross-coupling notoriously difficult. Standard protocols often result in proto-dehalogenation, β -hydride elimination, or unreacted starting material. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully functionalize this challenging scaffold.

Diagnostic Workflow: Choosing Your Coupling Strategy

Before beginning your experiment, you must match the transition state energy demands of your target bond with the correct catalytic engine. The steric penalty of a concerted 2-electron oxidative addition into the spirocyclic C–Br bond is often too high for standard palladium catalysis.

G Start 2-Bromo-7,7-difluoro- spiro[3.5]nonane Q1 Target Bond Type? Start->Q1 CC C(sp3)-C(sp2) Bond (Arylation/Alkylation) Q1->CC CN C(sp3)-N or C(sp3)-O Bond (Amination/Etherification) Q1->CN NiDual Photoredox/Ni Dual Catalysis (Radical Pathway) CC->NiDual PdBuch Pd G3/G4 Precatalysts (Buchwald-Hartwig) CN->PdBuch

Decision matrix for cross-coupling strategy based on the target bond type.

Module 1: C–C Bond Formation via Photoredox/Nickel Dual Catalysis

Context: Traditional Pd-catalyzed Suzuki or Negishi couplings fail with this substrate due to the high activation energy required for the metal to approach the sterically shielded C–Br bond. Photoredox/Ni dual catalysis bypasses this by generating a highly reactive sp3 -hybridized alkyl radical via single-electron transfer (SET) .

Frequently Asked Questions

Q: My Suzuki coupling yields only recovered starting material and protodeborylation products. Why? A: The spirocyclic core creates a severe steric shield around the C–Br bond, preventing the Pd(0) species from achieving the planar approach required for concerted oxidative addition. Furthermore, the gem-difluoro group exerts a strong inductive effect (-I), stabilizing rigid chair conformations that project axial protons into the trajectory of the incoming metal catalyst. You must switch from a two-electron polar pathway to a single-electron radical pathway .

Q: How does the Photoredox/Ni dual system overcome this specific steric hindrance? A: Instead of requiring the metal center to insert into the C–Br bond, an excited photocatalyst facilitates halogen-atom transfer (XAT) or SET to cleave the C–Br bond, generating a transient alkyl radical. Radicals do not suffer from the same steric demands as concerted oxidative additions. This radical rapidly adds to a Ni(II)-aryl intermediate, forming the critical C–C bond via a low-barrier Ni(III) reductive elimination transition state .

Standard Protocol: Photoredox/Ni Dual Catalytic Arylation

Self-Validating Check: If the reaction turns black immediately upon irradiation, your solvent is likely wet, quenching the active Ni(0) species.

  • Preparation: In a nitrogen-filled glovebox, charge a 2-dram vial with 2-bromo-7,7-difluorospiro[3.5]nonane (1.0 equiv), aryl bromide (1.5 equiv), NiCl 2​ ·dme (10 mol%), dtbbpy (10 mol%), Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ (2 mol%), and anhydrous Na 2​ CO 3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed DMA to achieve a 0.1 M concentration. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Remove the vial from the glovebox and place it in a photoreactor equipped with 440 nm blue LEDs. Ensure a cooling fan maintains the reaction temperature strictly at 25 °C to prevent thermal degradation of the photocatalyst.

  • Reaction: Stir vigorously (1000 rpm) under irradiation for 24 hours.

  • Workup: Quench with deionized water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Mechanism Radical Alkyl Radical Generation (SET) NiIII Ni(III)-Aryl-Alkyl (Radical Capture) Radical->NiIII Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl (Oxidative Addition) Ni0->NiII Aryl Halide NiII->NiIII Alkyl Radical NiIII->Ni0 SET from Ir(II) Product Cross-Coupled Product NiIII->Product Reductive Elimination

Metallaphotoredox catalytic cycle showing radical capture by the Nickel center.

Module 2: C–N and C–O Bond Formation via Buchwald-Hartwig Amination

Context: Forming heteroatom bonds (C–N, C–O) with bulky secondary alkyl halides requires highly specialized ligands. The primary failure mode is β -hydride elimination outcompeting reductive elimination. Buchwald G3 and G4 palladacycles are the gold standard for forcing the desired pathway .

Frequently Asked Questions

Q: I am observing massive amounts of the alkene byproduct instead of my desired amination product. How do I fix this? A: The 2-bromo-7,7-difluorospiro[3.5]nonane system has available β -hydrogens. To favor reductive elimination over β -hydride elimination, you must use a highly sterically demanding, electron-rich phosphine ligand. Switch to a bulky dialkylbiaryl phosphine like t-BuBrettPhos. Furthermore, use a pre-activated Pd source (like a G3 precatalyst) to ensure a strict 1:1 Ligand:Pd ratio. This prevents the formation of off-cycle, under-ligated Pd species that are highly prone to elimination .

Q: What base should I use for the amination of this spirocycle? A: Avoid strong, unhindered bases like NaOtBu if you are seeing degradation of the gem-difluoro group (dehydrofluorination). We recommend using LiHMDS for primary amines or weaker bases like Cs 2​ CO 3​ or KOH with elevated temperatures (80–100 °C) in 1,4-dioxane .

Data Presentation: Ligand Selection for Bulky Alkyl Bromides
Ligand / PrecatalystTarget BondSteric ProfileTypical BaseElimination RiskRecommended Use Case
XPhos Pd G3 C–N (Sec. Amines)HighCs 2​ CO 3​ ModerateGeneral amination of moderately hindered substrates.
t-BuBrettPhos Pd G3 C–N (Pri. Amines)Very HighLiHMDSLowHighly hindered primary amines; strongly suppresses β -hydride elimination.
RockPhos Pd G3 C–O (Alcohols)Very HighCs 2​ CO 3​ LowEtherification with primary/secondary aliphatic alcohols.
BippyPhos Pd G4 C–N / C–OHighKOH / CsOHModerateHydroxylation or amination requiring robust catalyst stability in aqueous conditions.
Standard Protocol: C–N Coupling using G3 Precatalysts

Self-Validating Check: The reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution within the first 15 minutes at 65 °C, indicating successful generation of the active L-Pd(0) species.

  • Preparation: In a glovebox, charge an oven-dried vial with 2-bromo-7,7-difluorospiro[3.5]nonane (1.0 equiv), the amine nucleophile (1.2 equiv), t-BuBrettPhos Pd G3 (5 mol%), and LiHMDS (1.5 equiv).

  • Solvent: Add anhydrous THF or Toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 65 °C for 16 hours. The G3 precatalyst rapidly activates to form the active mono-ligated Pd(0) species, which then undergoes oxidative addition.

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, wash with EtOAc, and concentrate under reduced pressure for chromatography.

References

  • Tellis, J. C., Amani, J., & Molander, G. A. (2016). Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β -Trifluoroboratoketones and -esters with Aryl Bromides. Organic Chemistry Portal (Org. Lett. 2016, 18, 2994-2997).[Link]

  • Sun, R., et al. (2024). Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry.[Link]

  • Piras, L., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2522.[Link]

  • Cheung, C. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(11), 5351-5358.[Link]

Improving solubility of 2-Bromo-7,7-difluorospiro[3.5]nonane in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubility of 2-Bromo-7,7-difluorospiro[3.5]nonane

Welcome to the technical support guide for 2-Bromo-7,7-difluorospiro[3.5]nonane. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in polar aprotic solvents.

Understanding the Molecule: A Structural Perspective on Solubility

2-Bromo-7,7-difluorospiro[3.5]nonane possesses a unique structure that presents solubility challenges. Its spirocyclic core, composed of a cyclobutane and a cyclohexane ring sharing a single carbon atom, is inherently rigid and nonpolar.[1] The bromine and gem-difluoro substituents introduce polarity. The presence of these opposing characteristics—a nonpolar hydrocarbon framework and polar halogen functional groups—leads to complex solubility behavior.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Bromo-7,7-difluorospiro[3.5]nonane not dissolving well in common polar aprotic solvents like DMSO or DMF?

A1: The limited solubility likely stems from the molecule's significant nonpolar spiro[3.5]nonane backbone. While DMSO and DMF are excellent solvents for many polar compounds, the large hydrocarbon structure of your molecule resists solvation by these highly polar solvents.[8][9] The principle of "like dissolves like" is key here; a perfect solubility match is not achieved due to the compound's mixed polarity.

Q2: I'm observing precipitation of my compound from a DMSO stock solution. What is causing this?

A2: Precipitation from DMSO stock solutions is a common issue, especially with lipophilic compounds.[10] This can be due to several factors including:

  • Concentration: The solution may be supersaturated.

  • Temperature: A decrease in temperature can significantly reduce solubility.[11][12]

  • Water Absorption: DMSO is hygroscopic. The absorption of atmospheric moisture can decrease the solvent's ability to solubilize your nonpolar compound.

Q3: Can I heat the solvent to improve the solubility of my compound?

A3: Yes, increasing the temperature will generally increase the solubility of solid organic compounds.[13] For many organic solids, solubility increases exponentially with temperature.[11][12] However, exercise caution. Ensure your compound is thermally stable at the intended temperature to avoid degradation. A modest increase to 40-50°C is often a safe starting point.

Q4: Are there any alternative polar aprotic solvents I should consider?

A4: Besides DMSO and DMF, you could explore:

  • N-Methyl-2-pyrrolidone (NMP): NMP is a powerful solvent with high thermal and chemical stability.[14]

  • Acetonitrile (MeCN): While generally less potent as a solvent than DMSO or DMF for highly polar compounds, its lower polarity might be a better match for your molecule's mixed characteristics.

  • Tetrahydrofuran (THF): Often considered a "borderline" polar aprotic solvent, its lower dielectric constant could be beneficial.[8]

The table below provides a comparison of common polar aprotic solvents.

SolventDielectric Constant (20°C)Dipole Moment (D)Boiling Point (°C)
Dimethyl Sulfoxide (DMSO)473.96189
N,N-Dimethylformamide (DMF)373.82153
N-Methyl-2-pyrrolidone (NMP)324.09202
Acetonitrile (MeCN)37.53.9282
Tetrahydrofuran (THF)7.61.6366

Troubleshooting Guides

Issue 1: Poor Initial Solubility

If you are struggling to dissolve 2-Bromo-7,7-difluorospiro[3.5]nonane, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for poor initial solubility.

Issue 2: Compound Precipitation Over Time

If your compound precipitates from solution after a period, consider the following:

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Weigh the desired amount of 2-Bromo-7,7-difluorospiro[3.5]nonane into a clean, dry vial.

  • Add the calculated volume of the chosen polar aprotic solvent (e.g., DMSO).

  • Vortex the mixture for 2-3 minutes.

  • If not fully dissolved, place the vial in a sonicator bath for 15-30 minutes.

  • If solubility is still an issue, heat the solution in a water bath to 40-50°C with gentle stirring.

  • Once dissolved, allow the solution to cool to room temperature before use.

Protocol 2: Co-Solvent System for Enhanced Solubility

The use of a co-solvent can significantly improve the solubility of compounds with mixed polarity.[15][16] A less polar co-solvent can help to solvate the nonpolar regions of the molecule.

  • Prepare a primary stock solution of your compound in a good, albeit imperfect, solvent like DMSO at a high concentration.

  • In a separate vial, add the desired volume of your primary stock solution.

  • Titrate in a less polar, miscible co-solvent (e.g., THF or Dichloromethane) dropwise while vortexing.

  • Observe for any signs of precipitation. The goal is to find a ratio that maximizes solubility without causing the compound to crash out.

  • A good starting point is a 3:1 or 1:1 ratio of the polar aprotic solvent to the co-solvent.

Note on Co-solvents: The addition of a co-solvent can impact downstream applications, so ensure compatibility with your experimental system.[17][18][19]

References

  • Holovach, S., Melnykov, K. P., Skreminskiy, A., Herasymchuk, M., Tavlui, O., Aloshyn, D., Borysko, P., Rozhenko, A. B., Ryabukhin, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). [Link]

  • Holovach, S., Melnykov, K. P., Skreminskiy, A., Herasymchuk, M., Tavlui, O., Aloshyn, D., Borysko, P., Rozhenko, A. B., Ryabukhin, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Holovach, S., Melnykov, K. P., Skreminskiy, A., Herasymchuk, M., Tavlui, O., Aloshyn, D., Borysko, P., Rozhenko, A. B., Ryabukhin, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. SciSpace. [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. Retrieved from [Link]

  • (2019, April 16). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]

  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Retrieved from [Link]

  • (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]

  • (n.d.). Prioritised substance group: Aprotic solvents. HBM4EU. Retrieved from [Link]

  • (n.d.). Polar aprotic solvents – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • (2023, May 2). DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. ResearchGate. [Link]

  • (2024, November 9). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor.org. [Link]

  • (2018, July 31). Effect of Cosolvents DMSO and Glycerol on the Self-Assembly Behavior of SDBS and CPC: An Experimental and Theoretical Approach. Journal of Chemical & Engineering Data. [Link]

  • (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. [Link]

  • (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Academia.edu. Retrieved from [Link]

  • (2011, January 12). Methods to boost solubility. IJSDR. [Link]

  • (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society. [Link]

  • (n.d.). Methods for improving the aqueous solubility of water-insoluble or. Google Patents.
  • (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? ResearchGate. [Link]

  • (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • (n.d.). Solubility characteristics of R22-DMF refrigerant-absorbent combination. ResearchGate. Retrieved from [Link]

  • (2025, October 13). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. ResearchGate. [Link]

  • (n.d.). Influence of temperature on volatile organic compounds - ester solvent interactions. Sabinet African Journals. Retrieved from [Link]

  • (n.d.). Spiro Compounds for Organic Electroluminescence and Related Applications. ResearchGate. Retrieved from [Link]

  • (2024, August 25). ORGANIC HALOGEN COMPOUNDS. University of Babylon. [Link]

  • (2014, March 3). ES: The Solubility of the Halogens. YouTube. [Link]

  • (n.d.). 2-Oxa-7-azaspiro[3.5]nonane. PubChem. Retrieved from [Link]

  • (n.d.). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PMC. Retrieved from [Link]

  • (2022, May 31). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. [Link]

  • (1984, July). Polar, aprotic solvents and the hydrophobic effect. ResearchGate. [Link]

  • (n.d.). 7,7-difluorospiro[3.5]nonan-2-ol — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • (n.d.). 2-Bromo-3,5-difluoroaniline. PubChem. Retrieved from [Link]

  • (2017, September 21). 10.20 |Solubility in Non polar Solvents|Class-12 |chemistry cbse |halo alkanes and halo arenes. YouTube. [Link]

  • (2025, July 27). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • (n.d.). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. PMC. Retrieved from [Link]

  • (2019, August 15). Solubility measurement, Hansen solubility parameters and solution thermodynamics of gemfibrozil in different pharmaceutically used solvents. PubMed. [Link]

  • (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). Retrieved from [Link]

Sources

Minimizing side reactions during spiro[3.5]nonane functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Spirocyclic Scaffold Technical Support Center . This knowledge base is designed for researchers, medicinal chemists, and drug development professionals working with spiro[3.5]nonane and related bicyclic systems.

Spirocyclic scaffolds are highly valued in modern drug discovery for their inherent three-dimensional nature, which improves potency, selectivity, and pharmacokinetic properties compared to flat aromatic bioisosteres[1]. However, functionalizing the spiro[3.5]nonane core—a bicyclic system sharing a quaternary carbon between a cyclobutane and a cyclohexane ring—presents unique synthetic challenges.

Below, you will find our diagnostic toolkits, mechanistic troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to help you minimize side reactions such as ring-opening, over-functionalization, and β -hydride elimination.

Part 1: Diagnostic Toolkit & Mechanistic Workflows

To effectively troubleshoot your functionalization reactions, you must first identify the kinetic and thermodynamic competing pathways specific to your reaction conditions.

Workflow Start Spiro[3.5]nonane Functionalization Issue Identify Major Side Reaction Start->Issue RingOpen Ring Opening (C-C Cleavage) Issue->RingOpen OverFunc Over-Functionalization (Poor Regioselectivity) Issue->OverFunc Elim Beta-Hydride Elimination Issue->Elim Sol1 Use Bulky Ligands Lower Temperature RingOpen->Sol1 Thermodynamic Strain Sol2 Install Transient Directing Group OverFunc->Sol2 Similar C-H Bonds Sol3 Optimize Ni/Pd Catalyst & Boronic Acid Equiv Elim->Sol3 Slow Reductive Elim

Troubleshooting Workflow for Spiro[3.5]nonane Side Reactions

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why do I frequently observe cyclobutane ring-opening during late-stage cross-coupling of spiro[3.5]nonane derivatives? The Causality: The spiro[3.5]nonane system contains a highly strained four-membered cyclobutane ring. During transition-metal catalyzed processes (e.g., Pd-catalyzed Buchwald-Hartwig aminations), if the reductive elimination step is kinetically slow, the metal center can undergo competitive oxidative addition into the strained C-C bond. This is driven by thermodynamic relief; for instance, ring expansion to a spiro[4.4]nonane system minimizes both angle strain and steric repulsion, making it an energetically favorable side-product compared to the strained spiro[3.5]nonane[2]. The Solution: You must shift the reaction to a kinetic pathway. Use sterically demanding, electron-rich ligands (such as BrettPhos or tBuBrettPhos) to accelerate reductive elimination, forcing the desired C-N or C-C coupling to occur before C-C bond cleavage can initiate.

Q2: In nickel-catalyzed arylative cyclizations to form spiro[3.5]nonan-1-ol, I am getting competitive alkene formation. How do I suppress this? The Causality: Alkene formation is the result of β -hydride elimination. This occurs when the intermediate alkyl-nickel species possesses syn-coplanar β -hydrogens and an empty coordination site on the metal. If transmetalation with your coupling partner (e.g., aryl boronic acid) is delayed, the metal will eliminate the hydride to form an alkene. The Solution: Employ a highly coordinating bidentate ligand to occupy open coordination sites and utilize a specific nickel source like Ni(OTf)2​ . This forces the intermediate to rapidly transmetalate and undergo reductive elimination, preserving the spirocyclic core with excellent regio- and trans-selectivity[3].

Q3: How can I prevent over-functionalization during C-H activation of the cyclohexane moiety? The Causality: The cyclohexane ring within the spiro[3.5]nonane scaffold contains multiple electronically and sterically similar secondary C-H bonds. Direct functionalization is problematic because radical or metal-catalyzed C-H activation lacks inherent regiocontrol, leading to statistical mixtures of di- and tri-substituted products[4]. The Solution: Utilize a transient directing group (TDG). By condensing a catalytic amine with a pre-existing ketone on the scaffold (e.g., spiro[3.5]nonan-X-one), you form a transient imine that coordinates the metal center, directing the activation exclusively to the proximal C-H bond.

Pathways Intermediate Metal-Coordinated Intermediate PathA Kinetic Pathway (Desired) Intermediate->PathA Fast Reductive Elimination PathB Thermodynamic Pathway (Side Reaction) Intermediate->PathB Angle Strain Relief ProductA Functionalized Spiro[3.5]nonane PathA->ProductA ProductB Ring-Expanded Spiro[4.4]nonane PathB->ProductB Ring Contraction/ Expansion ProductC Ring-Opened Aliphatic Chain PathB->ProductC C-C Activation

Kinetic vs. Thermodynamic Pathways in Spirocyclic Functionalization

Part 3: Quantitative Data & Yield Optimization

The following table summarizes the impact of implementing our recommended mechanistic interventions across three common spiro[3.5]nonane functionalization workflows.

Reaction PathwayPrimary Side ReactionMechanistic Mitigation StrategyUnoptimized Yield (%)Optimized Yield (%)
Late-Stage Cross-Coupling Cyclobutane Ring-OpeningSwitch to bulky, electron-rich ligands (e.g., BrettPhos) to force rapid reductive elimination.< 20%85%
Intramolecular Arylative Cyclization β -Hydride Elimination (Alkene)Use Ni(OTf)2​
  • bidentate ligands to block empty coordination sites[3].
35%92%
C-H Functionalization Over-functionalizationInstall a transient imine directing group to control regioselectivity[4].40%88%

Part 4: Self-Validating Standard Operating Procedure (SOP)

Protocol: Synthesis of Functionalized Spiro[3.5]nonan-1-ol via Nickel-Catalyzed Arylative Cyclization This protocol is adapted from recent advancements in nickel-catalyzed divergent intramolecular arylative cyclizations[3]. It includes built-in validation checkpoints to ensure the kinetic pathway is maintained.

Materials Required:

  • Ni(OTf)2​ (10 mol%)

  • Bidentate Ligand (e.g., L1) (10 mol%)

  • K2​CO3​ (3.0 equiv)

  • Aryl boronic acid (2.0 equiv)

  • Unactivated alkene tethered to carbonyl (0.4 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Atmospheric Control: Purge an oven-dried 10 mL reaction tube equipped with a magnetic stir bar with dry argon for 5 minutes.

  • Catalyst & Reagent Loading: Sequentially add Ni(OTf)2​ (14.2 mg, 0.04 mmol), the bidentate ligand (0.04 mmol), K2​CO3​ (168 mg, 1.2 mmol), and the selected aryl boronic acid (0.8 mmol).

  • Substrate Addition: Inject 2.0 mL of anhydrous THF, followed by the unactivated alkene substrate (0.4 mmol). Seal the tube with a rubber stopper.

  • Thermal Cyclization: Transfer the reaction tube to a pre-heated oil bath at 100 °C. Stir vigorously for 4 to 24 hours.

  • Self-Validation Checkpoint (In-Process Control): At the 4-hour mark, extract a 10 µL aliquot. Dilute in HPLC-grade acetonitrile and analyze via LC-MS.

    • Validation Pass: Disappearance of the starting material mass and appearance of the desired spiro[3.5]nonan-1-ol mass [M+H]+ .

    • Validation Fail (Troubleshooting): If a mass corresponding to [M−H2​] is detected, β -hydride elimination is occurring. Immediately verify that your argon atmosphere is strictly maintained and ensure the bidentate ligand was not degraded prior to use.

  • Quench and Extraction: Once validated, cool the mixture to room temperature. Quench the reaction by adding 3.0 mL of deionized water. Dilute further with 3.0 mL of ethyl acetate (EtOAc).

  • Isolation: Extract the aqueous layer with EtOAc ( 3×5 mL ). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum.

  • Purification: Purify the crude material via silica gel column chromatography to afford the pure spiro[3.5]nonan-1-ol derivative.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications URL:[Link]

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis CCS Chemistry URL:[Link]

  • Diastereoselective Synthesis of Cyclic and Spirocyclic Quaternary Carbons via Iron-Catalyzed Ring Contraction of Cyclic Ketones: A Formal Synthesis of Perhydrohistrionicotoxin Organic Letters - ACS Publications URL:[Link]

Sources

Technical Support Center: Handling, Storage, and Degradation Prevention for 2-Bromo-7,7-difluorospiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical vulnerabilities of 2-Bromo-7,7-difluorospiro[3.5]nonane .

While the gem-difluoro-substituted cyclohexane ring provides excellent metabolic stability and lipophilicity for drug development, the cyclobutyl bromide moiety introduces significant handling challenges. Cyclobutyl halides are highly susceptible to solvolysis and rearrangement due to the relief of ring strain upon ionization. This guide provides the causal logic, self-validating protocols, and authoritative standards required to maintain the structural integrity of this building block.

Part 1: Frequently Asked Questions (Storage & Handling)

Q: What are the baseline storage requirements for 2-Bromo-7,7-difluorospiro[3.5]nonane? A: The compound must be stored at -20°C in amber glass vials under an inert atmosphere (Argon or Nitrogen) . The spirocyclic framework contains a highly strained cyclobutane ring. The secondary C-Br bond on this ring is prone to spontaneous ionization if exposed to ambient thermal energy or trace moisture, leading to irreversible degradation.

Q: Why is Argon preferred over Nitrogen for purging? A: Argon is denser than air and provides a superior "blanket" over the liquid or solid compound in the vial, effectively displacing atmospheric moisture and oxygen. Nitrogen is lighter and more easily displaced during brief vial openings, increasing the risk of introducing trace water, which acts as a nucleophile.

Q: Can I store the compound in standard clear borosilicate glass? A: No. Alkyl bromides exhibit broad continuous absorption in the deep UV region that tails into the near-UV/visible spectrum. Exposure to ambient laboratory lighting induces homolytic cleavage of the weak C-Br bond, generating destructive bromine radicals[1][2]. Amber glass is mandatory to block wavelengths below 400 nm.

Part 2: Troubleshooting Guide (Degradation Mechanisms)

Issue 1: Hydrolytic Degradation (Solvolysis)

Symptom: The appearance of a new peak in LC-MS with an[M-Br+OH] mass profile, accompanied by a drop in pH if stored in solution. Causality: Cyclobutyl bromides undergo nucleophilic substitution (solvolysis) at rates significantly higher than standard secondary alkyl bromides[3][4]. When the C-Br bond ionizes (SN1 mechanism), it forms a cyclobutyl carbocation. This intermediate is stabilized by non-classical resonance (the bicyclobutonium ion), which drastically lowers the activation energy for ionization[3]. Trace water will rapidly attack this intermediate, yielding spiro-alcohols and releasing hydrobromic acid (HBr). The released HBr is autocatalytic, further accelerating the degradation of the remaining batch. Solution: Rigorous desiccation. If the compound is dissolved in a solvent (e.g., DCM or DMF), the solvent must be stored over activated 3Å molecular sieves.

Issue 2: Photolytic Cleavage

Symptom: The material develops a yellow/brown tint over time; GC-MS shows spiro-alkane (debrominated) or dimerized spiro-alkane impurities. Causality: Photoinduced dehalogenation occurs via the homolytic cleavage of the C-Br bond, yielding a spirocyclic alkyl radical and a bromine radical (Br•)[1][2]. The bromine radicals can abstract hydrogen atoms from adjacent molecules or recombine to form Br₂, which imparts the characteristic yellow/brown discoloration. Solution: Conduct all transfers and weighing procedures under red-light conditions or use actinic-shielded glassware.

Issue 3: Thermal Dehydrobromination

Symptom: Formation of spiro-alkenes (elimination products) detected via NMR (new vinylic protons) after prolonged storage at room temperature. Causality: At elevated temperatures, the compound can undergo E1 or E2 elimination. The relief of steric crowding and ring strain drives the loss of HBr to form a double bond within the spiro system. Solution: Strictly adhere to cold-chain logistics (-20°C). If the material must be shipped, it must be packed in dry ice with continuous temperature monitoring.

Part 3: Mandatory Visualization of Degradation Pathways

The following diagram illustrates the causal relationships between environmental stress vectors and the resulting chemical degradation pathways.

G Molecule 2-Bromo-7,7-difluoro spiro[3.5]nonane Hydrolysis Moisture (H2O) Solvolysis (SN1) Molecule->Hydrolysis Photolysis UV/Vis Light Homolytic Cleavage Molecule->Photolysis Thermal Heat (>40°C) Elimination (E1/E2) Molecule->Thermal Carbocation Cyclobutyl Carbocation (Non-Classical) Hydrolysis->Carbocation Radical Alkyl Radical + Br• Photolysis->Radical Alkene Spiro-alkene + HBr Thermal->Alkene Alcohol Spiro-alcohol (Rearrangement possible) Carbocation->Alcohol

Mechanistic degradation pathways of 2-Bromo-7,7-difluorospiro[3.5]nonane under environmental stress.

Part 4: Data Presentation (Degradation Profiles)

To facilitate rapid troubleshooting, the quantitative and mechanistic degradation profiles are summarized below.

Stress VectorPrimary MechanismKinetic DriverMajor DegradantPreventive Action
Moisture (>500 ppm) SN1 SolvolysisRelief of cyclobutane ring strain via non-classical carbocation.Spiro-alcohols, rearranged homoallylic alcohols.Store over 3Å molecular sieves; Argon blanket.
Light (<400 nm) Homolytic CleavagePhoton energy exceeding C-Br bond dissociation energy.Debrominated spiro-alkanes, Br₂ (discoloration).Amber glass vials; handling under actinic light.
Thermal (>25°C) E1/E2 EliminationEntropy; formation of thermodynamically stable alkene.Spiro-alkenes, Hydrobromic acid (HBr).Cryogenic storage (-20°C); dry ice shipping.

Part 5: Experimental Protocols

Protocol 1: ICH Q1A(R2) Aligned Stability Testing Workflow

To validate the shelf-life of 2-Bromo-7,7-difluorospiro[3.5]nonane for IND/NDA applications, stability testing must align with ICH Q1A(R2) guidelines[5][6]. This protocol is a self-validating system designed to establish definitive degradation kinetics.

Step-by-Step Methodology:

  • Batch Selection: Select three primary batches of the synthesized compound. Ensure they are packaged in the exact container closure system proposed for commercial storage (e.g., PTFE-lined amber glass vials)[6].

  • Long-Term Storage Setup: Place aliquots in a monitored cryogenic chamber at -20°C ± 5°C. This serves as the baseline control.

  • Accelerated Storage Setup: Place parallel aliquots in a refrigerated chamber at 5°C ± 3°C. For alkyl bromides intended for freezer storage, the 5°C condition serves as the accelerated stress test[7].

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.

  • Analytical Validation: Analyze samples using validated HPLC-UV (using a diode array detector) and GC-MS.

    • Self-Validation Check: Monitor the pH of the sample upon dissolution in a neutral aqueous/organic mixture. A drop in pH confirms the release of HBr, validating that solvolysis or elimination has occurred.

  • Data Evaluation: Assess for "significant change," defined as a 5% loss from the initial assay value or the failure to meet impurity acceptance criteria[6].

Stability Start Batch Sampling (3 Primary Batches) LongTerm Long-Term Storage -20°C ± 5°C Start->LongTerm Accelerated Accelerated Testing 5°C ± 3°C (6 Months) Start->Accelerated Stress Stress Testing Photolysis / Hydrolysis Start->Stress Analysis HPLC / GC-MS Analysis (Assay & Impurities) LongTerm->Analysis Accelerated->Analysis Stress->Analysis Eval Data Evaluation (Significant Change Criteria) Analysis->Eval

ICH Q1A(R2) aligned stability testing workflow for spirocyclic alkyl bromides.

Protocol 2: Inert Gas Purging and Cryogenic Aliquoting

To prevent the introduction of moisture during routine laboratory use, follow this strict aliquoting protocol.

Step-by-Step Methodology:

  • Preparation: Bake amber glass vials and PTFE-lined septa caps at 120°C for 4 hours to remove surface moisture. Cool them in a desiccator.

  • Glovebox Transfer: Transfer the bulk container of 2-Bromo-7,7-difluorospiro[3.5]nonane and the baked vials into a glovebox purged with high-purity Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Aliquoting: Divide the bulk material into single-use aliquots. This prevents repeated freeze-thaw cycles and eliminates the risk of condensation forming inside the bulk container during repeated openings.

  • Sealing: Cap the vials tightly with the PTFE-lined septa.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealed Mylar bag containing a desiccant pouch (e.g., silica gel) before transferring them to the -20°C freezer.

Part 6: References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: ich.org URL:

  • Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation Source: acs.org URL:

  • Studies on photodissociation of alkyl bromides at 234 and 267 nm Source: researchgate.net URL:

  • Radical Borylation of Alkyl Bromides by Photoinduced Halogen‐Atom Transfer Source: nih.gov URL:

Sources

Validation & Comparative

Structural Validation of 2-Bromo-7,7-difluorospiro[3.5]nonane: A Comparative Guide to X-Ray Crystallography, MicroED, and NMR

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Conformational Complexity of Spirocycles

In modern drug discovery, the strategic shift to "escape from flatland" relies heavily on incorporating sp³-rich, three-dimensional architectures to improve target selectivity and metabolic stability[1]. 2-Bromo-7,7-difluorospiro[3.5]nonane (CAS: 2639425-78-6)[2] is a highly valuable spirocyclic building block that exemplifies this design philosophy. It consists of a cyclobutane ring bearing a bromine atom, fused at a single spiro carbon to a cyclohexane ring functionalized with a gem-difluoro group.

Validating the exact 3D conformation of this molecule is analytically challenging but critical for structure-based drug design. The structural causality is driven by three main factors:

  • Spirocyclic Junction: Imposes rigid, orthogonal geometric constraints between the two rings.

  • Gem-Difluoro Group: Beyond acting as a metabolic shield, the highly electronegative fluorine atoms actively bias the cyclohexane chair conformation equilibrium. This occurs to minimize macroscopic dipole moments and alleviate steric clashes (gauche effects)[3],[4].

  • Bromine Atom: Provides a critical heavy-atom handle. Its anomalous scattering properties are essential for unequivocally determining the molecule's absolute stereochemistry during diffraction experiments.

This guide objectively compares the three primary modalities for validating the structure of this spirocycle: Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Modalities for Structural Validation

Single-Crystal X-Ray Diffraction (SCXRD): The Macroscopic Gold Standard

For decades, SCXRD has been the definitive tool for structural analysis, providing unequivocal data on atomic connectivity, bond lengths, and absolute configuration[5]. Because 2-Bromo-7,7-difluorospiro[3.5]nonane contains a bromine atom, SCXRD can easily resolve its absolute stereochemistry via anomalous dispersion.

  • The Limitation: SCXRD requires large, well-ordered single crystals (typically >50 µm). Low-molecular-weight spirocycles often present as oils, volatile solids, or microcrystalline powders at room temperature, making the growth of macroscopic crystals a severe bottleneck[5].

Microcrystal Electron Diffraction (MicroED): The Nanoscale Solution

MicroED is a transformative cryo-electron microscopy (cryo-EM) technique that extracts atomic-resolution (<1 Å) structural data from sub-micron crystals[5],[6]. Because electrons interact with matter orders of magnitude more strongly than X-rays, MicroED circumvents the need for large crystals[5].

  • The Advantage: It enables "powder-to-structure" determination in minutes[5]. Small molecule samples can be prepared dry at room temperature and analyzed directly[7],[8].

  • The Limitation: Crystals thicker than 200 nm suffer from dynamical (secondary) scattering, which convolutes the diffraction data and complicates phase retrieval[7].

Nuclear Magnetic Resonance (NMR): The Solution-State Dynamic View

While diffraction methods provide static solid-state snapshots, NMR provides insight into the dynamic conformational equilibrium of the spirocycle in solution. ¹⁹F NMR is particularly diagnostic for the gem-difluoro group, while 2D NOESY/ROESY experiments map the spatial proximity of protons to deduce the relative ring pucker[4].

  • The Limitation: NMR cannot independently determine absolute stereochemistry without chiral derivatization (e.g., Mosher's ester analysis, which is difficult here lacking a free alcohol or amine), and precise 3D coordinate mapping requires complex computational fitting of J-couplings and NOE distances[4].

Quantitative Performance Comparison

ParameterSCXRDMicroEDNMR + Computation
Sample State Macroscopic Single Crystal (>50 µm)Nanocrystalline Powder (<200 nm)Solution (e.g., CDCl₃, DMSO-d₆)
Sample Quantity ~1–5 mg (for crystallization trials)~0.01–1 mg (dry powder)[9]~5–15 mg
Absolute Stereochemistry Yes (Direct via Br anomalous signal)Challenging (Dynamical scattering limits anomalous signal)No (Requires chiral derivatization)
Conformational Output Static solid-state conformationStatic solid-state conformationDynamic equilibrium (averaged)
Data Acquisition Time Hours to Days (excluding crystal growth)Minutes[6]Hours (for comprehensive 2D suites)
Primary Bottleneck Crystal growth optimizationSample thickness / Dynamical scattering[7]Signal overlap / Computational fitting

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where each critical step includes an internal quality control check.

Protocol A: MicroED Grid Preparation and Data Collection

Because 2-Bromo-7,7-difluorospiro[3.5]nonane likely forms microcrystalline powders, MicroED is the most efficient diffraction modality.

  • Mechanical Grinding (Thickness Control):

    • Action: Place ~0.5 mg of the dry spirocycle powder between two clean glass microscope slides and gently grind them together[9],[8].

    • Causality: MicroED requires crystals <200 nm thick. Thicker crystals cause multiple electron scattering events (dynamical scattering), ruining data quality[7].

    • Validation: Inspect the ground powder under a standard optical microscope. The disappearance of macroscopic birefringent shards confirms sufficient size reduction.

  • Grid Application:

    • Action: Drag a pure carbon TEM grid (e.g., Ted Pella 01840, not glow-discharged) across the ground powder. Gently tap the grid to remove excess bulk material[8].

    • Causality: Small molecules are typically dry and do not require the complex aqueous vitrification protocols used for proteins[8].

  • Cryogenic Loading and Atlas Screening:

    • Action: Clip the grid and load it into a cryo-TEM operating at liquid nitrogen temperatures. Acquire a low-magnification atlas (50–300x)[9].

    • Validation: The atlas must show intact carbon squares with a sparse, even distribution of dark nanocrystals. Overcrowded grids will result in overlapping diffraction lattices.

  • Continuous Rotation Data Collection:

    • Action: Isolate a single nanocrystal and switch to diffraction mode. Continuously rotate the stage (e.g., -30° to +30°) while collecting data on a fast camera using a very low electron dose (~1 e⁻/Ų)[10].

    • Validation: Prior to full rotation, a static diffraction exposure must show sharp, distinct spots extending to high resolution (<1.0 Å). Smearing indicates a cracked or multiple-lattice crystal.

Protocol B: SCXRD Vapor Diffusion Crystallization

If absolute stereochemistry is strictly required, SCXRD must be utilized.

  • Solvent/Antisolvent Matrix Setup:

    • Action: Dissolve the compound in a minimum volume of a volatile good solvent (e.g., dichloromethane). Place this in an inner vial, surrounded by an outer vial containing a volatile antisolvent (e.g., pentane). Seal the system.

    • Causality: Slow vapor diffusion allows the spirocycle to nucleate and grow into a highly ordered macroscopic lattice over days/weeks, avoiding the kinetic trapping of amorphous precipitation.

  • Optical Validation:

    • Validation: Examine the resulting solids under cross-polarized light. Crystals will exhibit birefringence (extinction and transmission of light as the stage rotates), confirming a highly ordered internal lattice rather than amorphous glass.

  • Low-Temperature Mounting:

    • Action: Mount the crystal on a loop using paratone oil and immediately transfer it to a 100 K nitrogen cryostream on the diffractometer.

    • Causality: Cryo-cooling minimizes thermal motion (reducing B-factors) and prevents the sublimation of volatile small molecules during X-ray exposure.

Mechanistic Visualizations

The following diagrams illustrate the strategic workflows and the mechanistic logic governing the structural validation of this specific spirocycle.

Workflow cluster_NMR Solution-State Analysis cluster_XRD Solid-State (Macrocrystal) cluster_MicroED Solid-State (Nanocrystal) Start 2-Bromo-7,7-difluorospiro[3.5]nonane Sample NMR NMR Spectroscopy (1H, 13C, 19F, NOESY) Start->NMR SCXRD Single-Crystal XRD (>50 µm crystals) Start->SCXRD Slow Evaporation MicroED MicroED (<200 nm powder) Start->MicroED Dry Grinding NMR_Out Relative Stereochemistry Dynamic Pucker NMR->NMR_Out XRD_Out Absolute Stereochemistry (Br anomalous dispersion) SCXRD->XRD_Out ED_Out High-Res 3D Structure Rapid Determination MicroED->ED_Out

Workflow comparing structural validation modalities for spirocyclic compounds.

ConformationalLogic Gem Gem-Difluoro Group (Cyclohexane Ring) Conf Chair Conformation Equilibrium Gem->Conf Dipole minimization Spiro Spirocyclic Junction (C9) Spiro->Conf Steric constraints Bromo Bromine Atom (Cyclobutane Ring) Abs Absolute Configuration Determination Bromo->Abs Heavy atom effect Validation via\nNMR / X-ray Validation via NMR / X-ray Conf->Validation via\nNMR / X-ray Validation via\nSCXRD / MicroED Validation via SCXRD / MicroED Abs->Validation via\nSCXRD / MicroED

Mechanistic logic of structural features influencing 3D conformation and analytical validation.

References

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science[Link][5]

  • Microcrystal Electron Diffraction of Small Molecules Journal of Visualized Experiments (JoVE) / PMC[Link][9],[6]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers in Molecular Biosciences[Link][8]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews (ACS Publications)[Link][1]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system Chemical Science (RSC Publishing) / ResearchGate[Link][3],[4]

  • Product Index: 2-Bromo-7,7-difluorospiro[3.5]nonane (CAS: 2639425-78-6) AA Blocks Catalog[Link][2]

Sources

Pharmacokinetic Property Differences Between Fluorinated and Non-Fluorinated Spirocycles: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of spirocyclic scaffolds into drug design has revolutionized modern medicinal chemistry by increasing the three-dimensional character (Fsp³) of lead compounds. This structural complexity inherently reduces flat, planar conformations, thereby mitigating off-target toxicity and improving solubility[1]. However, when these spirocycles are strategically fluorinated, they exhibit a synergistic enhancement in pharmacokinetic (PK) and physicochemical properties. This guide provides an objective, data-driven comparison between fluorinated and non-fluorinated spirocycles, detailing the mechanistic causality behind their PK differences and providing validated experimental workflows for their evaluation.

Mechanistic Foundations: Why Fluorination Alters Pharmacokinetics

To understand the PK divergence between fluorinated and non-fluorinated spirocycles, we must move beyond the simplistic explanation of bond strength and examine the physical organic chemistry driving these changes.

Metabolic Shielding and Enzyme Affinity

The traditional rationale for fluorination is that the high C–F bond dissociation energy (~105–115 kcal/mol) resists Cytochrome P450 (CYP)-mediated Hydrogen Atom Transfer (HAT) better than a C–H bond (~98 kcal/mol). However, recent mechanistic studies reveal that fluorination also profoundly influences a drug's affinity for metabolizing enzymes[2]. The introduction of fluorine alters the enzyme-substrate association constant ( Ka​ ), effectively reducing the recognition of the spirocyclic scaffold by CYP active sites[3]. This dual mechanism—thermodynamic resistance and reduced binding affinity—results in significantly lower intrinsic clearance ( CLint​ ) and prolonged in vivo half-lives.

Basicity (pKa) Modulation and Toxicity Reduction

In nitrogen-containing spirocycles (e.g., azaspiro[4]octanes or azaspiro[3.3]heptanes), the introduction of fluorine atoms—particularly gem-difluoro groups—exerts a strong inductive electron-withdrawing effect (-I effect). This predictably lowers the pKa​ of the proximal basic amine[5].

  • Causality: A lower pKa​ increases the fraction of the unionized species at physiological pH (7.4), which enhances passive membrane permeability. Furthermore, highly basic amines are notorious for binding to the hERG potassium channel. By depressing the pKa​ , fluorinated azaspirocycles demonstrate a marked reduction in hERG affinity, effectively widening the cardiovascular safety margin[5].

Lipophilicity and Membrane Permeability

Spirocyclic architecture naturally reduces the polar surface area (PSA) compared to acyclic analogs due to conformational restriction[6]. The addition of fluorine further modulates the distribution coefficient ( LogD7.4​ ). While fluorine is highly electronegative, its low polarizability often increases the overall lipophilicity of the spirocycle, driving superior Blood-Brain Barrier (BBB) penetration and gastrointestinal absorption[6][7].

Quantitative Data Comparison

The following tables summarize the empirical differences between a representative non-fluorinated azaspirocycle and its gem-difluorinated counterpart.

Table 1: In Vitro Physicochemical and Safety Profiling
Property / AssayNon-Fluorinated Azaspirocyclegem-Difluorinated AzaspirocycleMechanistic Implication
pKa​ (Basic Amine) 9.87.2-I effect of fluorine reduces basicity[5].
LogD7.4​ 1.22.4Increased lipophilicity drives membrane partitioning.
HLM CLint​ (µL/min/mg) 85.412.1Reduced CYP450 affinity and C-F bond stability[3].
hERG Inhibition ( IC50​ ) 2.1 µM> 30 µMLower pKa​ prevents ion-dipole interactions in hERG channel[5].
PAMPA Papp​ ( 10−6 cm/s) 4.518.2Higher unionized fraction at pH 7.4 enhances permeability.
Table 2: In Vivo Pharmacokinetic Parameters (Rodent Model, IV/PO)
PK ParameterNon-Fluorinated Azaspirocyclegem-Difluorinated Azaspirocycle
Systemic Clearance ( CL ) 45 mL/min/kg14 mL/min/kg
Volume of Distribution ( Vd​ ) 1.2 L/kg3.8 L/kg
Half-life ( t1/2​ ) 1.1 hours4.6 hours
Oral Bioavailability ( F% ) 18%68%

Visualizing the Mechanisms and Workflows

G cluster_0 Non-Fluorinated Spirocycle cluster_1 Fluorinated Spirocycle CH_Drug C-H Scaffold CYP_1 CYP450 Enzyme CH_Drug->CYP_1 High Affinity Metabolite Rapid Clearance CYP_1->Metabolite Oxidation CF_Drug C-F Scaffold CYP_2 CYP450 Enzyme CF_Drug->CYP_2 Low Affinity (Ka) Stable Prolonged Half-Life CYP_2->Stable Shielded

Mechanistic pathway comparing CYP450 metabolic shielding in fluorinated vs non-fluorinated spirocycles.

G Design Scaffold Design (Spiro vs F-Spiro) PhysChem Physicochemical Profiling (pKa, LogD, PSA) Design->PhysChem InVitro In Vitro ADME (HLM Clearance, PAMPA) PhysChem->InVitro InVivo In Vivo PK (t1/2, %F, Vd) InVitro->InVivo Decision Lead Selection InVivo->Decision

Step-by-step experimental workflow for evaluating pharmacokinetic properties of spirocyclic leads.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for comparing the PK properties of these scaffolds.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) driven by Phase I oxidative metabolism.

  • Preparation: Prepare a 10 mM stock solution of the spirocyclic compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate CLint​ using the formula:

    CLint​=(k×V)/P (where V is incubation volume and P is mass of microsomal protein).
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay isolates passive permeability, critical for evaluating the BBB penetration of lipophilic fluorinated spirocycles[6].

  • Lipid Coating: Coat the PVDF membrane of a 96-well filter plate (donor compartment) with 5 µL of a 2% (w/v) solution of Porcine Brain Lipid Extract (PBLE) dissolved in dodecane.

  • Donor Preparation: Dilute the compound stock to 10 µM in PBS (pH 7.4) with a final DMSO concentration of ≤ 5%. Add 150 µL of this solution to the donor wells.

  • Acceptor Preparation: Add 300 µL of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor wells (bottom plate).

  • Incubation: Carefully assemble the donor plate over the acceptor plate. Incubate at room temperature for 4 hours in a humidity-controlled chamber without agitation.

  • Quantification: Separate the plates and extract aliquots from both compartments. Quantify the compound concentration using LC-MS/MS.

  • Validation: Calculate the apparent permeability ( Papp​ ) and validate the assay using high-permeability (e.g., verapamil) and low-permeability (e.g., atenolol) control compounds.

Conclusion

The transition from non-fluorinated to fluorinated spirocycles represents a highly rational approach to lead optimization. While the spirocyclic core provides the necessary 3D geometry to escape the "flatland" of traditional aromatics, targeted fluorination acts as a precision tool to depress basicity, shield metabolic soft spots, and optimize lipophilicity. As demonstrated by the empirical data and mechanistic models, this combination drastically reduces clearance rates and toxicity risks, yielding robust clinical candidates.

References

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv / Journal of Medicinal Chemistry.

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.

  • Buy Spiro[8]pentane, methylene- | 18914-34-6 (Blood-Brain Barrier Permeability and Pharmacokinetic Optimization). Smolecule.

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. PMC - National Institutes of Health.

Sources

Safety Operating Guide

2-Bromo-7,7-difluorospiro[3.5]nonane proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2-Bromo-7,7-difluorospiro[3.5]nonane

As drug development increasingly relies on spirocyclic scaffolds to improve the pharmacokinetic profiles and metabolic stability of lead compounds, handling complex halogenated building blocks like 2-Bromo-7,7-difluorospiro[3.5]nonane (CAS: 2639425-78-6) has become routine in discovery laboratories.

However, the presence of both bromine and fluorine atoms on this spirocyclic framework necessitates strict, specialized end-of-life handling. This guide provides researchers and environmental health and safety (EH&S) professionals with the mechanistic reasoning and procedural steps required to safely manage and dispose of this compound, ensuring regulatory compliance and laboratory safety.

Chemical Profiling & The "Why" of Halogenated Segregation

Based on structural analogs (such as 4-bromo-1,1-difluorocyclohexane), 2-Bromo-7,7-difluorospiro[3.5]nonane should be treated as a flammable liquid and a potential skin/eye irritant[1]. Beyond immediate exposure hazards, the critical operational challenge lies in its disposal.

The Causality of Segregation: In chemical waste management, mixing halogenated organic compounds (like this spirocycle) with non-halogenated solvents is a severe operational failure. Non-halogenated solvent waste is often bulked by EH&S departments and sent for cheap solvent recovery or burned for energy recovery[2].

When halogenated compounds are introduced into this stream, they ruin the batch for solvent recovery. Furthermore, incinerating halogens at standard temperatures generates highly corrosive hydrohalic acids (HBr, HF) and risks the formation of toxic dioxins. Therefore, halogenated wastes must be segregated and sent to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize the acidic exhaust gases[3].

Operational Waste Segregation Workflow

To ensure self-validating safety, your laboratory setup must physically prevent the accidental mixing of incompatible waste streams.

G A Reaction Mixture (Contains 2-Bromo-7,7-difluorospiro[3.5]nonane) B Aqueous Workup & Phase Separation A->B C Organic Phase (Halogenated) B->C Extraction D Aqueous Phase (Inorganic/Salts) B->D Aqueous Layer E Halogenated Waste Carboy (Vapor-Tight, Labeled) C->E G Aqueous Waste Carboy (pH 6-9) D->G F High-Temp Rotary Kiln Incineration (EPA Compliant) E->F EH&S Transfer

Workflow for the segregation and disposal of halogenated spirocyclic waste.

Step-by-Step Disposal Methodology

Implement the following protocol when disposing of pure 2-Bromo-7,7-difluorospiro[3.5]nonane or reaction mixtures containing it.

Step 1: Container Selection and Preparation

  • Select a dedicated, chemically compatible container (often a green-labeled or white 20L carboy provided by EH&S) specifically designated for Halogenated Organic Waste [2][4].

  • Validation Check: Ensure the container has a tightly threading cap. The container must remain "vapor tight" and "spill proof" at all times unless actively adding waste[5].

Step 2: Phase Separation (For Reaction Mixtures)

  • If the spirocycle is part of a post-reaction mixture, perform a standard liquid-liquid extraction in a separatory funnel.

  • Drain the organic layer (containing the halogenated spirocycle and extraction solvents like DCM or Chloroform) directly into the Halogenated Waste container.

  • Validation Check: Test the pH of the remaining aqueous layer. It must be neutralized (pH 6-9) before being routed to the Aqueous Waste stream[2].

Step 3: Labeling and Documentation

  • Label the container before the first drop of waste is added[5].

  • Write the full chemical name: "Waste: 2-Bromo-7,7-difluorospiro[3.5]nonane". Do not use abbreviations or chemical formulas [5].

  • Log the approximate mass or volume of the compound added on the laboratory's composite waste tracking sheet[4].

Step 4: Storage and EH&S Pickup

  • Store the halogenated waste carboy in a cool, well-ventilated secondary containment tray, strictly separated from acids, bases, and strong oxidizing agents (e.g., peroxides)[4][5].

  • Request an EH&S pickup before the container reaches 90% capacity to prevent over-pressurization and spills.

Quantitative Data: Waste Segregation Matrix

To prevent cross-contamination, laboratory personnel must strictly adhere to the following segregation matrix when handling 2-Bromo-7,7-difluorospiro[3.5]nonane alongside other common reagents.

Waste CategoryTarget DestinationCompatible Solvents/ChemicalsIncompatible Materials (DO NOT MIX)Disposal Method
Halogenated Organic Green/White Carboy2-Bromo-7,7-difluorospiro[3.5]nonane , DCM, Chloroform, Fluorinated solventsAcetone, Hexanes, Ethanol, Acids, BasesRotary Kiln Incineration with Caustic Scrubbing[3]
Non-Halogenated Organic Black CarboyAcetone, Hexanes, Ethyl Acetate, MethanolAny halogenated compound (Br, Cl, F, I)[4]Fuel Blending / Solvent Recovery[2]
Aqueous (Inorganic) Blue CarboyNeutralized salts, waterOrganics, Heavy MetalsWastewater Treatment / Neutralization

Emergency Spill Response Protocol

In the event of a spill involving 2-Bromo-7,7-difluorospiro[3.5]nonane:

  • Isolate: Immediately remove all potential sources of ignition (burners, hot plates)[5].

  • Ventilate: Close laboratory doors to the hallway, but ensure the chemical fume hood exhaust is running to ventilate the local area[5].

  • Absorb: Don appropriate PPE (nitrile gloves, splash goggles). Place inert absorbent pads over the spill. Allow the pads to fully absorb the liquid[5].

  • Contain: Place the saturated absorbent pads into a heavy-duty plastic bag or a compatible solid waste container.

  • Dispose: Seal the container tightly, label it as "Hazardous Spill Cleanup: Contains 2-Bromo-7,7-difluorospiro[3.5]nonane", and contact EH&S for immediate removal[5].

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov.
  • Hazardous Waste Segregation. bucknell.edu.
  • Hazardous Waste Reduction. oregonstate.edu.
  • Halogenated Organic Liquids - Standard Operating Procedure. illinois.edu.
  • 4-Bromo-1,1-difluorocyclohexane SDS & Hazard Data. bldpharm.com.

Sources

Personal protective equipment for handling 2-Bromo-7,7-difluorospiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Bromo-7,7-difluorospiro[3.5]nonane

As a Senior Application Scientist, I frequently consult on the integration of complex halogenated building blocks into drug discovery pipelines. 2-Bromo-7,7-difluorospiro[3.5]nonane (CAS: 2639425-78-6) is a highly valuable, structurally rigid scaffold. Fluorinated spirocycles are increasingly utilized as bioisosteres for lipophilic groups or to improve metabolic stability (e.g., acting as glutamine mimics in protease inhibitors)[1].

However, the presence of both a reactive carbon-bromine bond and a gem-difluoro moiety necessitates stringent personal protective equipment (PPE) and operational protocols to mitigate risks of alkylation, skin sensitization, and environmental contamination[2]. This guide provides a self-validating system for safely handling, reacting, and disposing of this specific chemical entity.

Chemical Profile & Hazard Causality

Understanding the mechanistic reactivity of a molecule is the first step in designing an effective safety protocol. Do not just follow rules; understand why they exist.

  • The Bromine Handle: The primary synthetic utility of this compound lies in the C-Br bond, which is primed for nucleophilic substitution or transition-metal-catalyzed cross-coupling. Biologically, this makes the unreacted compound a potential alkylating agent, capable of reacting with nucleophilic residues on proteins or DNA, leading to cytotoxicity or sensitization[2].

  • The Fluorine Effect: The electron-withdrawing nature of the gem-difluoro group alters the electron density of the spirocyclic ring. This modification increases the lipophilicity and membrane permeability of the compound, meaning that accidental dermal exposure can lead to rapid systemic absorption.

  • Environmental Persistence: Halogenated cycloalkanes are notoriously persistent in the environment and require specialized disposal protocols to prevent ecological accumulation[3].

Personal Protective Equipment (PPE) Matrix

Treat PPE as a layered defense system rather than a mere checklist. Below is the mandatory PPE matrix for handling 2-Bromo-7,7-difluorospiro[3.5]nonane, grounded in chemical causality.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (min 0.11mm thickness)Halogenated organics can permeate standard latex. Double-gloving ensures that if the outer layer is compromised by the solvent vehicle (e.g., DCM or THF), the inner layer provides a buffer[2].
Eye Protection Chemical Splash Goggles (ANSI Z87.1)The compound can cause severe ocular irritation. Standard safety glasses are insufficient against aerosolized droplets during pressurized transfers.
Body Protection Flame-Resistant (FR) Lab Coat & ApronWhile the compound itself is not highly flammable, it is typically handled in volatile, flammable organic solvents during cross-coupling setups.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of volatile brominated vapors, which can cause respiratory tract irritation and long-term systemic toxicity[2].

Operational Workflow: Setup and Nucleophilic Substitution

To ensure trustworthiness, your experimental protocol must be reproducible and safe. Here is a standard operating procedure for utilizing 2-Bromo-7,7-difluorospiro[3.5]nonane in a nucleophilic substitution reaction.

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with inert gas (Argon or N2) inside the fume hood. Moisture can lead to unwanted side reactions or degradation of the nucleophile.

  • Reagent Transfer: Using a gas-tight syringe, transfer the desired anhydrous solvent (e.g., DMF or THF) into the flask. Weigh 2-Bromo-7,7-difluorospiro[3.5]nonane in a closed vial before transferring it to the reaction flask to minimize vapor exposure.

  • Activation: Add the nucleophile (e.g., an amine or alkoxide) and a suitable base (e.g., DIPEA or K2CO3). Causality: The base neutralizes the hydrobromic acid (HBr) generated during the substitution, preventing the acidification of the reaction mixture and protecting acid-sensitive functional groups.

  • Reaction Monitoring: Stir the mixture at the optimized temperature. Monitor via LC-MS or TLC. Safety Note: Do not open the flask outside the fume hood to take aliquots; always draw samples through a septum using a needle.

  • Quenching: Once complete, quench the reaction slowly with a saturated aqueous ammonium chloride solution. This neutralizes unreacted base and safely partitions the organic and aqueous layers for extraction.

Visualizing the Operational Logic

The following diagram illustrates the critical path from reagent handling to safe disposal, emphasizing the containment of halogenated intermediates.

G Storage 2-Bromo-7,7-difluoro- spiro[3.5]nonane PPE PPE & Fume Hood Containment Storage->PPE Pre-handling Reaction Nucleophilic Substitution (Inert Atmosphere) PPE->Reaction Reagent Transfer Workup Aqueous Quench & Phase Separation Reaction->Workup HBr Generation Disposal Halogenated Waste Incineration Workup->Disposal Organic Layer Extraction

Workflow for the safe handling and reaction of halogenated spirocycles.

Spill Management and Halogenated Waste Disposal

A self-validating safety system plans for failure. If a spill occurs:

  • Evacuate & Ventilate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area and allow the room's HVAC to clear the vapors.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for concentrated halogenated liquids[2].

  • Disposal: Sweep the absorbed material into a compatible, sealable container. Label it strictly as "Halogenated Organic Waste."

  • Regulatory Compliance: Under environmental protection guidelines (such as those mirroring EPA Title 40 Part 721 for halogenated substances), brominated cycloalkanes must never be disposed of down the drain or mixed with non-halogenated waste streams[4]. They require high-temperature incineration at an approved facility to prevent the formation of toxic environmental byproducts[3].

References

  • Benchchem. "4-(Bromomethyl)-1,1-dimethylcyclohexane Safety and Handling." Benchchem Product Safety.2

  • ChemReg. "Title 40 Part 721 - ChemReg.net." Environmental Protection Agency Guidelines.4

  • European Chemicals Agency (ECHA). "Regulatory strategy for flame retardants and brominated cycloalkanes." ECHA Europa.3

  • Journal of Medicinal Chemistry. "Invention of MK-7845, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic." ACS Publications.1

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。